molecular formula C26H28Cl2N4O2 B607986 HTH-01-091 CAS No. 2000209-42-5

HTH-01-091

Cat. No.: B607986
CAS No.: 2000209-42-5
M. Wt: 499.436
InChI Key: FUVRHGKKWNNBJX-RHDGDCLCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HTH-01-091 is a selective maternal embryonic leucine zipper kinase (MELK) inhibitor. HTH-01-091 provides a general framework for preclinical target validation.

Properties

CAS No.

2000209-42-5

Molecular Formula

C26H28Cl2N4O2

Molecular Weight

499.436

IUPAC Name

9-(3,5-dichloro-4-hydroxyphenyl)-1-((1r,4r)-4-((dimethylamino)methyl)cyclohexyl)-3,4-dihydropyrimido[5,4-c]quinolin-2(1H)-one

InChI

InChI=1S/C26H28Cl2N4O2/c1-31(2)14-15-3-6-19(7-4-15)32-24-18(13-30-26(32)34)12-29-23-8-5-16(9-20(23)24)17-10-21(27)25(33)22(28)11-17/h5,8-12,15,19,33H,3-4,6-7,13-14H2,1-2H3,(H,30,34)/t15-,19-

InChI Key

FUVRHGKKWNNBJX-RHDGDCLCSA-N

SMILES

O=C1N([C@H]2CC[C@H](CN(C)C)CC2)C3=C(CN1)C=NC4=CC=C(C5=CC(Cl)=C(O)C(Cl)=C5)C=C34

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HTH-01-091;  HTH 01-091;  HTH01-091;  HTH-01091;  HTH 01091;  HTH01091; 

Origin of Product

United States

Foundational & Exploratory

HTH-01-091: A In-Depth Technical Guide to a Selective MELK Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Maternal Embryonic Leucine Zipper Kinase (MELK)

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a compelling therapeutic target in oncology. As a serine/threonine kinase, MELK is intricately involved in fundamental cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] Its expression is tightly regulated in normal tissues but is frequently upregulated in a wide array of human cancers, such as those of the breast, brain, lung, and prostate.[2] This overexpression often correlates with poor prognosis and resistance to therapy, underscoring MELK's potential role as a driver of malignant phenotypes.[2]

MELK exerts its influence through a complex signaling network. A key downstream effector is the transcription factor FOXM1, a master regulator of mitotic gene expression.[2] MELK can phosphorylate and activate FOXM1, leading to the transcription of genes essential for cell division.[2] Additionally, MELK has been shown to interact with and modulate the activity of other critical signaling molecules, including the tumor suppressor p53 and the transcription factor c-JUN.[3][4] Given its central role in cancer cell biology, the development of potent and selective MELK inhibitors represents a promising therapeutic strategy. This guide provides a detailed technical overview of HTH-01-091, a novel and selective inhibitor of MELK, outlining its mechanism of action and providing protocols for its characterization.

Biochemical Mechanism of Action: Direct and Competitive Inhibition of MELK

HTH-01-091 is a potent, ATP-competitive inhibitor of MELK with a reported half-maximal inhibitory concentration (IC50) of 10.5 nM in biochemical assays.[5] This high-affinity binding is a critical determinant of its efficacy in disrupting MELK-mediated signaling.

The structural basis for this potent inhibition has been elucidated through X-ray crystallography, revealing a Type I binding mode for HTH-01-091 within the ATP-binding pocket of the MELK kinase domain.[6] This mode of inhibition is characterized by the inhibitor occupying the same space as the adenine moiety of ATP, directly competing with the endogenous substrate. This competitive mechanism is fundamental to its ability to abrogate MELK's catalytic activity.

A key feature of HTH-01-091 is its improved kinase selectivity profile compared to earlier-generation MELK inhibitors like OTSSP167. While OTSSP167 has been shown to inhibit a broad spectrum of kinases, HTH-01-091 demonstrates a more focused inhibitory activity.[6] At a concentration of 1 µM, HTH-01-091 inhibits only 4% of a panel of 140 kinases by more than 90%, in stark contrast to OTSSP167, which inhibits 67% of the same panel under identical conditions.[6] This enhanced selectivity is crucial for minimizing off-target effects and improving the therapeutic window of the compound.

Quantitative Kinase Selectivity Profile of HTH-01-091
Kinase TargetIC50 (nM)Reference
MELK 10.5 [5]
PIM160.6[5]
RIPK2-[5]
DYRK3-[5]
smMLCK-[5]
CLK2-[5]
mTOR632[5]
CDK7-[5]

Note: Specific IC50 values for some off-targets were not available in the provided search results. The table reflects the reported primary target potency and known off-targets.

Cellular Mechanism of Action: From Target Engagement to Phenotypic Outcomes

The potent biochemical inhibition of MELK by HTH-01-091 translates into distinct cellular effects, primarily impacting cell cycle progression and survival.

Target Engagement and Induced Protein Degradation

HTH-01-091 is cell-permeable and effectively engages with MELK in a cellular context.[5] One of the notable cellular consequences of HTH-01-091 binding to MELK is the induction of MELK protein degradation .[5] This suggests that beyond catalytic inhibition, HTH-01-091 may promote the destabilization and subsequent removal of the MELK protein by the cellular machinery, a mechanism that can lead to a more sustained and profound inhibition of the signaling pathway.

Disruption of Downstream Signaling Pathways

By inhibiting MELK, HTH-01-091 is predicted to disrupt the phosphorylation of its key substrates, thereby attenuating their downstream signaling functions.

MELK_Signaling_Pathway cluster_upstream Upstream Signals cluster_melk MELK Kinase cluster_downstream Downstream Effectors cluster_cellular_outcomes Cellular Outcomes Growth Factors Growth Factors MELK MELK Growth Factors->MELK Activates FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates p53 p53 MELK->p53 Modulates c-JUN c-JUN MELK->c-JUN Modulates HTH-01-091 HTH-01-091 HTH-01-091->MELK Inhibits Cell Cycle Progression Cell Cycle Progression FOXM1->Cell Cycle Progression Apoptosis Apoptosis p53->Apoptosis Proliferation Proliferation c-JUN->Proliferation Cell Cycle Progression->Proliferation

Caption: MELK Signaling Pathway and the Point of Inhibition by HTH-01-091.

  • FOXM1 Pathway: As a primary substrate, the phosphorylation of FOXM1 by MELK is expected to be inhibited by HTH-01-091. This would lead to a reduction in FOXM1's transcriptional activity and the subsequent downregulation of genes essential for mitosis.

  • p53 and c-JUN Pathways: The modulatory effects of MELK on p53 and c-JUN signaling are also anticipated to be affected by HTH-01-091 treatment, potentially influencing apoptosis and proliferation programs in cancer cells.

Anti-proliferative Effects in Cancer Cell Lines

HTH-01-091 has demonstrated anti-proliferative activity across a panel of breast cancer cell lines, although with varying potencies.[5]

Cell LineIC50 (µM) for ProliferationReference
MDA-MB-4684.00[5]
BT-5496.16[5]
HCC708.80[5]
ZR-75-1>10[5]
MCF78.75[5]
T-47D3.87[5]

These findings suggest that while HTH-01-091 is a potent biochemical inhibitor of MELK, its cellular anti-proliferative effects are context-dependent and may be influenced by the specific genetic and signaling landscapes of different cancer cell types.

Experimental Protocols for the Characterization of HTH-01-091

The following protocols provide a framework for the in-depth characterization of HTH-01-091 and other MELK inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay In Vitro Kinase Assay (Determine IC50) Cell_Viability Cell Viability Assay (Determine Anti-proliferative IC50) Kinase_Assay->Cell_Viability Informs Cellular Potency Western_Blot Western Blot (Confirm MELK Degradation) Cell_Viability->Western_Blot Correlates with Target Modulation CRISPR_KO CRISPR/Cas9 Knockout (Validate On-Target Effects) Western_Blot->CRISPR_KO Compares Pharmacological vs. Genetic Inhibition

Caption: A streamlined workflow for the comprehensive evaluation of a MELK inhibitor.

Protocol 1: In Vitro MELK Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the IC50 of HTH-01-091 against MELK.

Rationale: The ADP-Glo™ Kinase Assay measures the amount of ADP produced in a kinase reaction.[1] The luminescent signal is directly proportional to kinase activity, allowing for a quantitative assessment of inhibitor potency.

Materials:

  • Recombinant human MELK enzyme

  • Suitable peptide substrate for MELK (e.g., a generic kinase substrate like Myelin Basic Protein, or a specific peptide if known)

  • HTH-01-091 (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • 384-well white assay plates

Procedure:

  • Compound Plating: Prepare a serial dilution of HTH-01-091 in DMSO. Add 1 µL of each inhibitor concentration (or DMSO as a vehicle control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix of MELK enzyme and peptide substrate in kinase buffer. Add 2 µL of this mix to each well.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in kinase buffer. Add 2 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for MELK.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the anti-proliferative effects of HTH-01-091 on a cancer cell line (e.g., MDA-MB-468).

Rationale: The MTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Materials:

  • MDA-MB-468 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • HTH-01-091 (serially diluted in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-468 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of HTH-01-091 (or vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Protocol 3: Western Blot Analysis for MELK Degradation

This protocol describes the detection of MELK protein levels by Western blot to confirm HTH-01-091-induced degradation.

Rationale: Western blotting allows for the separation of proteins by size and their detection using specific antibodies, providing a semi-quantitative measure of protein abundance.

Materials:

  • MDA-MB-468 cells

  • HTH-01-091

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against MELK

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat MDA-MB-468 cells with various concentrations of HTH-01-091 for a specified time (e.g., 24 hours). Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against MELK diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the MELK signal to the loading control to determine the relative change in MELK protein levels.

Protocol 4: CRISPR/Cas9-Mediated MELK Knockout for Target Validation

This protocol provides a general framework for generating MELK knockout cell lines to validate the on-target effects of HTH-01-091.

Rationale: CRISPR/Cas9 technology allows for the precise and permanent disruption of a target gene.[2][7] By comparing the phenotype of MELK knockout cells to that of wild-type cells treated with HTH-01-091, one can ascertain the on-target specificity of the inhibitor.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • CRISPR/Cas9 plasmids expressing Cas9 and a guide RNA (gRNA) targeting MELK

  • Transfection reagent

  • Fluorescence-activated cell sorter (FACS) or limiting dilution supplies for single-cell cloning

  • Genomic DNA extraction kit

  • PCR reagents

  • Sanger sequencing services

  • Antibodies for Western blot validation

Procedure:

  • gRNA Design and Cloning: Design and clone two or more gRNAs targeting early exons of the MELK gene into a suitable CRISPR/Cas9 vector.

  • Transfection: Transfect the cancer cells with the CRISPR/Cas9 plasmids.

  • Single-Cell Cloning: Isolate single cells by FACS or limiting dilution into 96-well plates to generate clonal populations.

  • Expansion of Clones: Expand the single-cell clones into larger populations.

  • Genomic DNA Analysis: Extract genomic DNA from the clones. Use PCR to amplify the region of the MELK gene targeted by the gRNAs. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).[8]

  • Western Blot Validation: Confirm the absence of MELK protein expression in the knockout clones by Western blot analysis.

  • Phenotypic Analysis: Compare the proliferation, viability, and other relevant phenotypes of the MELK knockout clones to wild-type cells in the presence and absence of HTH-01-091.

Conclusion and Future Directions

HTH-01-091 represents a significant advancement in the development of selective MELK inhibitors. Its potent and selective inhibition of MELK, coupled with its ability to induce MELK degradation, makes it a valuable tool for dissecting the complex biology of this kinase and a promising candidate for further preclinical and clinical development. The provided protocols offer a robust framework for the comprehensive evaluation of HTH-01-091 and future MELK-targeting compounds. Further research should focus on elucidating the precise downstream signaling consequences of HTH-01-091 treatment, identifying predictive biomarkers of response, and exploring its efficacy in combination with other anti-cancer agents.

References

  • Huang, H. T., Seo, H. S., Zhang, T., Wang, Y., A-reum, J., Li, C. F., ... & Gray, N. S. (2017). MELK is not necessary for the proliferation of basal-like breast cancer cells. eLife, 6, e26693. [Link]

  • Lin, A., Giuliano, C. J., Sayles, N. M., & Sheltzer, J. M. (2017). CRISPR/Cas9 mutagenesis invalidates a putative cancer dependency targeted in on-going clinical trials. eLife, 6, e24179. [Link]

  • PubMed. (2017). CRISPR/Cas9 mutagenesis invalidates a putative cancer dependency targeted in on-going clinical trials. eLife, 6. [Link]

  • Creative Diagnostics. (n.d.). MELK Signaling Pathway. Retrieved from [Link]

  • Alzeer, A. M., & Al-Lahham, S. (2026). Maternal Embryonic Leucine Zipper Kinase (MELK) in Cancer: Biological Functions, Therapeutic Potential, and Controversies. International Journal of Molecular Sciences, 27(1), 123.
  • Chung, S., & Giepmans, B. N. (2015). MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells. Bioscience reports, 35(6), e00273. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • ResearchGate. (n.d.). Two-guide knockout validation. [Image]. Retrieved from [Link]

  • Sadeghi, M., & L-Kass, M. (2024). Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection. PLoS ONE, 19(11), e0313837. [Link]

  • Washington University in St. Louis. (2022, November 15). Protocol for Western Blotting. Retrieved from [Link]

  • Merck Millipore. (n.d.). Western Blotting Protocols. Retrieved from [Link]

  • Cytion. (n.d.). MDA-MB-468 Cells. Retrieved from [Link]

  • Wang, Y., Li, W., Zhang, Q., Wang, D., Li, C., & Li, Z. (2020). MELK is an oncogenic kinase essential for metastasis, mitotic progression, and programmed death in lung carcinoma. Cell Death & Disease, 11(12), 1-14. [Link]

  • PubMed. (2013). Inhibition of FOXM1 transcription factor suppresses cell proliferation and tumor growth of breast cancer. Cancer Gene Therapy, 20(2), 117-124. [Link]

  • Potapova, O., Gorospe, M., Dougherty, R. H., Kohn, K. W., & Holbrook, N. J. (2000). Inhibition of c-Jun N-Terminal Kinase 2 Expression Suppresses Growth and Induces Apoptosis of Human Tumor Cells in a p53-Dependent Manner. Molecular and Cellular Biology, 20(10), 3465-3474. [Link]

  • Ghaffari, M., & Khosravi-Far, R. (2021). Heat Shock Proteins and Cancer: The FoxM1 Connection. Cancers, 13(16), 4099. [Link]

  • Koya, J., & Chuman, Y. (2021). Regulation of p53 and Cancer Signaling by Heat Shock Protein 40/J-Domain Protein Family Members. International Journal of Molecular Sciences, 22(11), 5659. [Link]

  • 57357 Hospital. (n.d.). Western Blotting Protocol. Retrieved from [Link]

  • Zhang, C., Chen, J., He, D., Li, X., & Liu, S. (2019). The cell-penetrating FOXM1 N-terminus (M1-138) demonstrates potent inhibitory effects on cancer cells by targeting FOXM1 and FOXM1-interacting factor SMAD3. Theranostics, 9(11), 3118. [Link]

  • Chen, Y. C., Hsieh, M. J., Liu, Y. C., Chen, M. K., & Tsai, C. H. (2017). Anti-proliferation of triple-negative breast cancer cells with physagulide P: ROS/JNK signaling pathway induces apoptosis and autophagic cell death. Oncotarget, 8(52), 89966. [Link]

  • MDPI. (2024, February 12). The Promise of Combination Therapies with FOXM1 Inhibitors for Cancer Treatment. Cancers, 16(4), 755. [Link]

  • ResearchGate. (n.d.). Cell viability of (A) breast cancer MDA-MB-468 cells, (B) breast cancer... [Image]. Retrieved from [Link]

  • PubMed. (2000). p53 and c-Jun functionally synergize in the regulation of the DNA repair gene hMSH2 in response to UV. Journal of Biological Chemistry, 275(48), 37469-37473. [Link]

  • Roskoski, R. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research, 168, 105586. [Link]

  • Bischof, J., & Knippschild, U. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4897. [Link]

  • ScienceOpen. (2014, July 30). Profiling Dose-Dependent Activation of p53-Mediated Signaling Pathways by Chemicals with Distinct Mechanisms of DNA Damage. Toxicological Sciences, 142(1), 169-183. [Link]

  • Blue Ridge Institute for Medical Research. (2022, November 17). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Retrieved from [Link]

  • MDPI. (n.d.). Mutant p53 and Cellular Stress Pathways: A Criminal Alliance That Promotes Cancer Progression. International Journal of Molecular Sciences, 21(21), 8049. [Link]

Sources

A Comparative Analysis of the Kinase Selectivity Profiles of HTH-01-091 and OTSSP167: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The study of protein kinases, pivotal regulators of cellular processes, has been significantly advanced by the development of small molecule inhibitors. Among these, inhibitors targeting Maternal Embryonic Leucine Zipper Kinase (MELK) have garnered substantial interest for their potential as anti-cancer therapeutics. This technical guide provides an in-depth comparative analysis of the selectivity profiles of two prominent MELK inhibitors: HTH-01-091 and OTSSP167. While both compounds effectively inhibit MELK, their broader kinome interaction landscapes diverge significantly, impacting their utility as specific research tools and their potential clinical applications. This document will dissect their selectivity, delve into the functional implications of their off-target activities, and provide detailed methodologies for assessing kinase inhibitor specificity.

Introduction: The Significance of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases that orchestrate a complex network of signaling pathways governing cell proliferation, differentiation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment; however, a critical parameter dictating their efficacy and safety is their selectivity.

A highly selective inhibitor predominantly interacts with its intended target, minimizing off-target effects and associated toxicities. Conversely, a non-selective or multi-targeted inhibitor can modulate several kinases, which can be a double-edged sword. While potentially offering broader therapeutic efficacy through the inhibition of multiple oncogenic pathways, it also increases the risk of unforeseen side effects and complicates the interpretation of experimental results. Therefore, a thorough understanding of a kinase inhibitor's selectivity profile is paramount for both basic research and clinical development.

This guide focuses on two inhibitors of MELK, a serine/threonine kinase implicated in various cancers and associated with poor prognosis.[1][3] OTSSP167 was one of the first potent MELK inhibitors to enter clinical trials.[4] However, subsequent studies revealed a broad off-target profile. HTH-01-091 was later developed as a more selective tool compound to probe MELK biology. This guide will provide a detailed, evidence-based comparison of these two important research compounds.

MELK and Its Role in Cellular Signaling

Maternal Embryonic Leucine Zipper Kinase (MELK) is a member of the Snf1/AMP-activated protein kinase (AMPK) family of serine/threonine kinases.[3] Its expression is tightly regulated during the cell cycle, peaking during mitosis. MELK has been implicated in a multitude of cellular processes, including:

  • Cell Cycle Progression: MELK plays a role in the G2/M transition and is crucial for mitotic progression.[5][6] It can phosphorylate and activate key mitotic regulators.

  • Apoptosis: MELK has been shown to have anti-apoptotic functions in some cancer cells.[2][7]

  • Oncogenic Signaling: MELK is overexpressed in a variety of cancers, and its expression often correlates with aggressive disease and poor patient outcomes.[1][3] It is involved in pathways that promote tumor growth and therapy resistance.[1]

The diagram below illustrates some of the key signaling pathways involving MELK.

MELK_Signaling cluster_upstream Upstream Regulation cluster_downstream Downstream Effects E2F1 E2F1 MELK MELK E2F1->MELK Activates Transcription p53 p53 p53->MELK Inhibits Transcription FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates eIF4B eIF4B MELK->eIF4B Phosphorylates Bcl_G Bcl-G MELK->Bcl_G Inhibits CDC25B CDC25B FOXM1->CDC25B Upregulates AuroraB Aurora B FOXM1->AuroraB Upregulates Survivin Survivin FOXM1->Survivin Upregulates CellCycle Cell Cycle Progression (G2/M) CDC25B->CellCycle AuroraB->CellCycle Apoptosis Apoptosis Inhibition Survivin->Apoptosis ProteinSynth Protein Synthesis eIF4B->ProteinSynth Bcl_G->Apoptosis

Figure 1: Simplified MELK Signaling Pathway.

Comparative Selectivity Profile: HTH-01-091 vs. OTSSP167

The central thesis of this guide is the significant difference in the selectivity profiles of HTH-01-091 and OTSSP167. While both are potent MELK inhibitors, their interactions across the broader human kinome are vastly different.

Quantitative Kinome Profiling

A direct comparison using a radiometric kinase assay panel of 141 kinases at a 1 µM concentration starkly illustrates the disparity in selectivity.[1]

InhibitorPercentage of Kinases Inhibited >90% (at 1 µM)
HTH-01-091 4%
OTSSP167 67%

Table 1: Comparative selectivity of HTH-01-091 and OTSSP167 against a panel of 141 kinases.[1]

This data unequivocally demonstrates that OTSSP167 is a broad-spectrum kinase inhibitor, while HTH-01-091 exhibits a much narrower target profile.

On-Target Potency

Both inhibitors are highly potent against their primary target, MELK.

InhibitorIC50 for MELK
HTH-01-091 10.5 nM
OTSSP167 0.41 nM

Table 2: IC50 values for HTH-01-091 and OTSSP167 against MELK.

While OTSSP167 displays a lower IC50 value, the sub-nanomolar potency comes at the cost of broad off-target activity.

Off-Target Profiles

The extensive off-target interactions of OTSSP167 are a critical consideration for its use in research. Key off-targets include several important mitotic kinases.

OTSSP167 - Notable Off-Targets:

  • Aurora B Kinase: A crucial regulator of chromosome segregation and cytokinesis.

  • BUB1 (Budding Uninhibited by Benzimidazoles 1): A key component of the spindle assembly checkpoint.

  • Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase): Involved in chromosome alignment during mitosis.

In contrast, HTH-01-091, while significantly more selective, is not entirely without off-target interactions. At higher concentrations, it has been shown to inhibit other kinases.

HTH-01-091 - Notable Off-Targets:

  • PIM Kinases (PIM1, PIM2, PIM3): Serine/threonine kinases involved in cell survival and proliferation.

  • RIPK2 (Receptor-Interacting Serine/Threonine Kinase 2): A key mediator of innate immune signaling.

  • DYRK3 (Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 3)

  • smMLCK (Smooth Muscle Myosin Light Chain Kinase)

  • CLK2 (CDC-Like Kinase 2)

The following diagram provides a visual representation of the differing selectivity profiles.

Selectivity_Profile HTH HTH-01-091 MELK MELK HTH->MELK PIM PIM1/2/3 HTH->PIM RIPK2 RIPK2 HTH->RIPK2 Other1 ... HTH->Other1 OTSSP OTSSP167 OTSSP->MELK AURKB Aurora B OTSSP->AURKB BUB1 BUB1 OTSSP->BUB1 HASPIN Haspin OTSSP->HASPIN Other2 Many Others OTSSP->Other2 Mitosis_Regulation cluster_mitosis Mitotic Progression MELK MELK ChromosomeSeg Correct Chromosome Segregation MELK->ChromosomeSeg AURKB Aurora B AURKB->ChromosomeSeg BUB1 BUB1 BUB1->AURKB Activates HASPIN Haspin HASPIN->AURKB Activates OTSSP167 OTSSP167 OTSSP167->MELK OTSSP167->AURKB OTSSP167->BUB1 OTSSP167->HASPIN HTH01091 HTH-01-091 HTH01091->MELK

Figure 3: Differential impact on mitotic kinases.

HTH-01-091: A More Precise Probe for MELK Function

The significantly improved selectivity of HTH-01-091 makes it a more suitable tool for studying the specific roles of MELK in cellular processes. However, its off-target activities against PIM kinases and RIPK2 should be considered, especially when used at higher concentrations.

  • PIM Kinases: These kinases are involved in pro-survival signaling and can contribute to cancer cell proliferation and resistance to apoptosis. [8][9]

  • RIPK2: This kinase is a key component of the NOD-like receptor signaling pathway, which plays a role in innate immunity and inflammation. [10][11] For experiments aimed at elucidating the direct consequences of MELK inhibition, it is crucial to use HTH-01-091 at concentrations that are selective for MELK and to perform control experiments to rule out contributions from its known off-targets.

Methodologies for Kinase Inhibitor Selectivity Profiling

A variety of robust methodologies are available to determine the selectivity profile of a kinase inhibitor. This section provides an overview of two common approaches: a radiometric kinase assay and a competition binding assay.

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Assay)

This method directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.

Principle: A kinase reaction is performed in the presence of the inhibitor. The amount of phosphorylated substrate is then quantified, and the percentage of inhibition is calculated relative to a control reaction without the inhibitor.

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • Prepare a base reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).

    • Add the specific kinase substrate to the reaction buffer.

    • Add any necessary cofactors for the specific kinase being assayed.

  • Kinase and Inhibitor Incubation:

    • Dispense the kinase into the substrate solution and mix gently.

    • Add the test compound (e.g., HTH-01-091 or OTSSP167) at various concentrations (typically in DMSO) to the kinase-substrate mixture. Include a DMSO-only control.

    • Incubate at room temperature for a defined period (e.g., 20 minutes) to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ value for the specific kinase.

  • Reaction Incubation:

    • Incubate the reaction at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 2 hours).

  • Termination and Detection:

    • Stop the reaction by adding a solution such as 2% H₃PO₄.

    • Spot the reaction mixture onto a P81 phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³³P]ATP will not.

    • Wash the filter paper multiple times with a wash buffer (e.g., 0.9% NaCl) to remove unbound radiolabeled ATP.

    • Dry the filter paper and quantify the radioactivity using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of activity versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Radiometric_Assay Start Prepare Kinase/Substrate Mixture AddInhibitor Add Inhibitor (or DMSO control) Start->AddInhibitor Incubate1 Incubate (e.g., 20 min) AddInhibitor->Incubate1 AddATP Add [γ-³³P]ATP to Initiate Reaction Incubate1->AddATP Incubate2 Incubate (e.g., 2 hours) AddATP->Incubate2 StopReaction Stop Reaction Incubate2->StopReaction SpotOnFilter Spot on P81 Filter Paper StopReaction->SpotOnFilter WashFilter Wash Filter to Remove Unbound ATP SpotOnFilter->WashFilter Quantify Quantify Radioactivity WashFilter->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze

Figure 4: Workflow for a radiometric kinase assay.

KINOMEscan®: A Competition Binding Assay

The KINOMEscan® platform is a high-throughput competition binding assay that measures the ability of a compound to displace a proprietary, active-site directed ligand from a panel of kinases.

Principle: The assay involves three components: a DNA-tagged kinase, an immobilized ligand, and the test compound. The amount of kinase that remains bound to the immobilized ligand after competition with the test compound is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

This method provides a quantitative measure of binding affinity (Kd) and is a powerful tool for comprehensive kinome-wide selectivity profiling. [8][12][13]

Conclusion: Choosing the Right Tool for the Job

The comparative analysis of HTH-01-091 and OTSSP167 underscores the critical importance of understanding a kinase inhibitor's selectivity profile.

  • OTSSP167 , while a potent inhibitor of MELK, is a broad-spectrum mitotic kinase inhibitor. Its use as a specific probe for MELK function is confounded by its significant off-target activities. However, its multi-targeted nature may offer therapeutic advantages in certain contexts where the simultaneous inhibition of MELK, Aurora B, and other mitotic kinases is desirable.

  • HTH-01-091 represents a significant improvement in selectivity and serves as a much more precise tool for elucidating the specific biological roles of MELK. Researchers using HTH-01-091 should remain mindful of its potential off-targets at higher concentrations and design experiments accordingly.

Ultimately, the choice between these and other kinase inhibitors depends on the specific research question. For studies aiming to understand the fundamental biology of MELK, a highly selective inhibitor like HTH-01-091 is the superior choice. For broader inquiries into the effects of multi-kinase inhibition in mitosis, OTSSP167 may be a relevant, albeit complex, tool. This guide provides the foundational knowledge for making informed decisions in the selection and application of these powerful research compounds.

References

  • This figure illustrates the roles of Aurora Kinases A and B in mitosis,... - ResearchGate. Available from: [Link]

  • Model for the Aurora B-RPA signaling axis. During mitosis, RPA-bound to... - ResearchGate. Available from: [Link]

  • Biochemical characterization of HTH-01-091 and other MELK inhibitors.... - ResearchGate. Available from: [Link]

  • MELK Signaling Pathway - Creative Diagnostics. Available from: [Link]

  • This schematic highlights many of the signaling pathways MELK is... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Signaling pathways mediated by RIPK2. Receptor-interacting... - ResearchGate. Available from: [Link]

  • RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - Frontiers. Available from: [Link]

  • A high-throughput radiometric kinase assay - PMC. Available from: [Link]

  • MELK is associated with mitosis in cervical cancer cells. A. HeLa cells... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Aurora Kinase Signaling Pathway - Creative Diagnostics. Available from: [Link]

  • The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. Available from: [Link]

  • Workflow of the kinase-based screening assay of the marine extracts.... - ResearchGate. Available from: [Link]

  • MELK—a conserved kinase: functions, signaling, cancer, and controversy. Available from: [Link]

  • KINOMEscan Technology - Eurofins Discovery. Available from: [Link]

  • MELK expression correlates with tumor mitotic activity but is not required for cancer growth. Available from: [Link]

  • Kinase activity assays: exploring methods for assessing enzyme function - Interchim – Blog. Available from: [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. Available from: [Link]

  • Maternal Embryonic Leucine Zipper Kinase (MELK) in Cancer: Biological Functions, Therapeutic Potential, and Controversies - Preprints.org. Available from: [Link]

  • Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available from: [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. Available from: [Link]

  • Signaling pathways mediated by RIPK2. Receptor-interacting... - ResearchGate. Available from: [Link]

  • PIM1 - Wikipedia. Available from: [Link]

  • The schematic flow chart of PIM-1 kinase Pathway with their up- and down-regulators. Available from: [Link]

  • Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC. Available from: [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PeerJ. Available from: [Link]

  • RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Available from: [Link]

  • Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting | eLife. Available from: [Link]

  • (PDF) A quantitative analysis of kinase inhibitor selectivity (Translated from Eng). Available from: [Link]

  • Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies 1. In. Available from: [Link]

  • Substrates and the signal pathways regulated by PIM2. - ResearchGate. Available from: [Link]

Sources

HTH-01-091: A Case Study in Differentiating Targeted Protein Degradation Modalities

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Dawn of Targeted Protein Degradation

The principle of targeted protein degradation (TPD) is revolutionizing drug discovery. Unlike traditional inhibitors that merely block a protein's function, TPD aims to completely eliminate the protein from the cell. This is achieved by co-opting the cell's own machinery for protein disposal, primarily the ubiquitin-proteasome system. Two dominant strategies have emerged in this field: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. While both culminate in the degradation of a target protein, their fundamental mechanisms and structural characteristics are distinct. This guide will delve into these differences through the lens of a specific molecule, HTH-01-091, a potent kinase inhibitor that has been observed to induce the degradation of its target, Maternal Embryonic Leucine Zipper Kinase (MELK). Through a detailed analysis, we will elucidate why HTH-01-091 is not a PROTAC and explore the evidence and methodologies required to classify it as a potential molecular glue.

The Dichotomy of Degraders: PROTACs vs. Molecular Glues

At the heart of TPD are two distinct approaches for bringing a target protein into proximity with an E3 ubiquitin ligase, the enzyme responsible for tagging proteins for degradation.

PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules. They consist of two distinct ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), and the other binds to an E3 ligase. This tripartite complex formation facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for destruction by the proteasome.

Molecular Glues , in contrast, are typically monovalent small molecules. They induce or stabilize the interaction between an E3 ligase and a target protein, often by creating a new binding interface. This "gluing" effect similarly leads to the ubiquitination and subsequent degradation of the target protein.

The key distinction lies in their structure and mode of action. PROTACs are engineered to physically tether the POI and E3 ligase, while molecular glues modulate the protein-protein interaction surface.

HTH-01-091: A MELK Inhibitor with Degradation Activity

HTH-01-091 is a well-characterized potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), with an IC50 of 10.5 nM.[1][2] MELK is a serine/threonine kinase implicated in various cellular processes, and its overexpression is associated with several cancers, making it an attractive therapeutic target. Interestingly, beyond its inhibitory activity, HTH-01-091 has been shown to be cell-permeable and to cause the degradation of MELK protein.[1] This observation places HTH-01-091 in the realm of targeted protein degradation and raises the critical question of its modality: is it a PROTAC or a molecular glue?

Structural Analysis: Why HTH-01-091 is Not a PROTAC

A definitive answer to this question begins with an examination of the chemical structure of HTH-01-091.

Caption: Chemical structure of HTH-01-091.

As is evident from its structure, HTH-01-091 is a single, compact molecule. It lacks the defining feature of a PROTAC: a bifunctional design with two distinct recognition warheads joined by a linker. PROTACs are inherently larger molecules due to this tripartite architecture. The monovalent nature of HTH-01-091 unequivocally excludes it from the PROTAC class of protein degraders.

The Molecular Glue Hypothesis: Unraveling the Mechanism of HTH-01-091-Induced Degradation

Given that HTH-01-091 is a monovalent molecule that induces protein degradation, it is plausible to hypothesize that it functions as a molecular glue. This would involve HTH-01-091 binding to either MELK or an E3 ligase and inducing a conformational change that promotes the formation of a stable ternary complex, leading to MELK ubiquitination and degradation.

Investigating the E3 Ligase Involvement

A crucial step in validating the molecular glue hypothesis is to identify the E3 ligase responsible for the degradation of MELK. Initial studies have provided some clues. An attempt to rescue MELK degradation using MLN4924, a neddylation inhibitor that broadly inhibits the activity of cullin-RING E3 ligases (the largest family of E3 ligases), showed minimal effect. This suggests that the E3 ligase involved in HTH-01-091-mediated MELK degradation may not be a member of the cullin-RING family.

Experimental Workflow for Characterizing a Molecular Glue

To rigorously test the molecular glue hypothesis for HTH-01-091, a series of experiments are necessary. The following workflow outlines a comprehensive approach:

Molecular_Glue_Workflow cluster_Initial_Observations Initial Observations cluster_Mechanism_Investigation Mechanism Investigation cluster_Confirmation Confirmation A HTH-01-091 induces MELK degradation B Confirm Proteasome-Dependence (e.g., with MG132) A->B C Identify E3 Ligase (e.g., Ubiquitin-based pulldown, SiRNA screen) B->C D Ternary Complex Formation Assay (e.g., SPR, ITC, AlphaLISA) C->D E In Vitro Ubiquitination Assay D->E F Cellular Degradation in E3 Ligase Knockout/down Cells E->F G Structural Biology (e.g., X-ray crystallography, Cryo-EM) F->G

Caption: Experimental workflow to characterize HTH-01-091 as a molecular glue.

Experimental Protocols:

  • Proteasome-Dependence Assay:

    • Treat cells expressing MELK with HTH-01-091 in the presence and absence of a proteasome inhibitor (e.g., MG132).

    • After a defined incubation period, lyse the cells and perform a Western blot to detect MELK protein levels.

    • A rescue of MELK degradation in the presence of the proteasome inhibitor would confirm that the degradation is proteasome-dependent.

  • E3 Ligase Identification:

    • Ubiquitin-based pulldown: Treat cells with HTH-01-091 and a proteasome inhibitor. Lyse the cells and perform a pulldown of ubiquitinated proteins. Identify the proteins that co-precipitate with MELK using mass spectrometry. The presence of a specific E3 ligase would be a strong indicator.

    • siRNA screen: Systematically knock down individual E3 ligases in cells expressing MELK. Treat the cells with HTH-01-091 and assess MELK degradation. The absence of degradation upon the knockdown of a specific E3 ligase would identify it as the mediator of the effect.

  • Ternary Complex Formation Assays:

    • Surface Plasmon Resonance (SPR): Immobilize either MELK or the identified E3 ligase on a sensor chip. Flow HTH-01-091 over the chip, followed by the other protein partner. An increase in the response units would indicate the formation of a ternary complex.

    • Isothermal Titration Calorimetry (ITC): Titrate HTH-01-091 into a solution containing both MELK and the E3 ligase. The heat change upon binding can be measured to determine the thermodynamics of the ternary complex formation.

    • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Use donor and acceptor beads conjugated to antibodies against MELK and the E3 ligase. In the presence of HTH-01-091, the formation of the ternary complex brings the beads into proximity, generating a detectable signal.

  • In Vitro Ubiquitination Assay:

    • Reconstitute the ubiquitination cascade in vitro with purified E1, E2, the identified E3 ligase, ubiquitin, and MELK.

    • Add HTH-01-091 to the reaction mixture.

    • Analyze the ubiquitination of MELK by Western blot. An increase in polyubiquitinated MELK in the presence of HTH-01-091 would confirm its role in promoting the ubiquitination reaction.

  • Cellular Validation in E3 Ligase Knockout/down Cells:

    • Generate cell lines where the identified E3 ligase has been knocked out or knocked down.

    • Treat these cells and control cells with HTH-01-091.

    • Assess MELK degradation by Western blot. The absence of degradation in the knockout/knockdown cells would confirm the necessity of that specific E3 ligase for the HTH-01-091-mediated effect.

  • Structural Biology:

    • Obtain a high-resolution structure of the ternary complex of MELK, HTH-01-091, and the E3 ligase using X-ray crystallography or cryo-electron microscopy.

    • This will provide definitive proof of the molecular glue mechanism and reveal the precise interactions at the protein-protein interface stabilized by HTH-01-091.

Conclusion: The Importance of Mechanistic Clarity

The case of HTH-01-091 highlights the critical importance of rigorous mechanistic investigation in the field of targeted protein degradation. While the observation of protein degradation is a compelling starting point, a thorough understanding of the underlying modality—PROTAC versus molecular glue—is essential for several reasons:

  • Drug Development and Optimization: The strategies for optimizing a PROTAC (e.g., linker modification) are fundamentally different from those for a molecular glue (e.g., enhancing cooperativity at the protein-protein interface).

  • Target Scope: Understanding the E3 ligase repertoire engaged by different molecular glues can expand the scope of "degradable" proteins.

  • Intellectual Property: The distinction between these modalities has significant implications for patentability and freedom to operate.

References

  • ResearchGate. Biochemical characterization of HTH-01-091 and other MELK inhibitors. [Link]

Sources

Technical Guide: Characterizing the Binding Affinity of HTH-01-091 to the Maternal Embryonic Leucine Zipper Kinase (MELK) Active Site

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the methodologies used to determine and characterize the binding affinity of the selective inhibitor HTH-01-091 to the active site of Maternal Embryonic Leucine Zipper Kinase (MELK). This guide emphasizes the principles, practical execution, and data interpretation of key biophysical and biochemical assays.

Introduction: Targeting MELK in Oncology

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that has garnered significant interest as a therapeutic target in oncology.[1][2][3][4] Aberrantly overexpressed in a wide range of human cancers, including breast, brain, and lung, elevated MELK levels often correlate with poor prognosis and aggressive tumor phenotypes.[1][5][6] MELK is a critical regulator of cellular processes integral to tumorigenesis, such as cell cycle progression, proliferation, and apoptosis.[3][5][7] Its role in phosphorylating and activating key oncogenic factors, most notably the transcription factor FOXM1, makes it a compelling node for therapeutic intervention.[3][5][7]

The development of potent and selective small-molecule inhibitors is a key strategy for validating MELK as a drug target and for developing new cancer therapies. HTH-01-091 is one such inhibitor, engineered for high potency and improved selectivity against MELK.[8][9][10] A thorough understanding of its binding interaction with the MELK active site is paramount for its development and for the rational design of next-generation inhibitors. This guide details the core experimental frameworks for quantifying this critical molecular interaction.

The Molecular Target: MELK Structure and Function

A foundational understanding of the target protein is a prerequisite for any binding study. MELK's structure is highly conserved and comprises several key functional regions.[1][11][12]

Key Architectural Domains

The MELK protein consists of three primary domains:

  • N-Terminal Kinase Domain (KD): This is the catalytic engine of the enzyme, responsible for binding ATP and the substrate for phosphotransfer. It is the direct target of ATP-competitive inhibitors like HTH-01-091.[1][12]

  • Ubiquitin-Associated (UBA) Domain: Positioned adjacent to the kinase domain, the UBA domain in MELK is atypical. It does not bind ubiquitin but instead functions as an essential structural cofactor, tightly binding to the N-lobe of the kinase domain to maintain its proper conformation and catalytic activity.[1][11][13]

  • C-Terminal Regulatory Region: This region contains a kinase-associated 1 (KA1) domain and is thought to play a role in autoinhibition and subcellular localization.[11][12]

Role in Oncogenic Signaling

MELK exerts its pro-tumorigenic effects by integrating into several signaling pathways. A primary and well-documented function is the direct phosphorylation and activation of the FOXM1 transcription factor.[3][7] This activation leads to the expression of a suite of mitotic regulators, thereby driving cell cycle progression.[3] MELK is also implicated in pathways involving c-JUN, p53, and NF-κB, highlighting its central role in cancer cell biology.[1][7]

MELK_Signaling_Pathway cluster_upstream Upstream Signals cluster_melk MELK Kinase cluster_downstream Downstream Effects Growth_Factors Oncogenic Signals (e.g., MAPK Pathway) MELK MELK Growth_Factors->MELK Upregulation FOXM1 FOXM1 MELK->FOXM1 Phosphorylation & Activation Mitotic_Regulators Expression of Mitotic Regulators (e.g., Aurora B, CDC25B) FOXM1->Mitotic_Regulators Proliferation Cell Proliferation & Tumor Progression Mitotic_Regulators->Proliferation

Simplified MELK signaling pathway in cancer.

The Inhibitor: HTH-01-091 Profile

A Potent, ATP-Competitive Inhibitor

HTH-01-091 is a small molecule designed for potent and selective inhibition of MELK, with a reported half-maximal inhibitory concentration (IC50) of 10.5 nM in biochemical assays.[8][9][10] Cellular assays have demonstrated that it is cell-permeable and engages MELK in an ATP-competitive fashion, meaning it binds to the same site as ATP, directly preventing the kinase from performing its catalytic function.[8][9]

Structural Basis for High-Affinity Binding

The co-crystal structure of HTH-01-091 in complex with the MELK kinase domain provides a precise atomic-level view of its binding mode.[9][14] This is a "type I" binding mode, where the inhibitor occupies the active conformation of the kinase. Key interactions include:

  • Hinge Interaction: A critical hydrogen bond is formed between the quinoline nitrogen of HTH-01-091 and the backbone amide of Cysteine 89 in the hinge region of the kinase.[14] This is a canonical interaction for many kinase inhibitors.

  • Hydrophobic Encapsulation: The cyclohexyl group of the inhibitor is strategically positioned between Valine 25 and Leucine 139, maximizing favorable van der Waals contacts.[9][14]

  • P-Loop Interaction: A cyclic urea group forms a hydrogen bond with Isoleucine 17 in the glycine-rich P-loop.[9][14]

These combined interactions anchor HTH-01-091 securely within the ATP-binding pocket, explaining its high potency.

Methodologies for Characterizing HTH-01-091-MELK Binding Affinity

A multi-pronged approach is essential to fully characterize a drug-target interaction. No single technique tells the whole story. We will detail three core, complementary methodologies: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

Principle of Causality: ITC provides the most direct and label-free measurement of binding thermodynamics. It measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[15][16][17] By titrating the inhibitor (HTH-01-091) into a solution containing the target protein (MELK), a complete thermodynamic profile of the interaction can be determined in a single experiment, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[15]

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis Prep_MELK Purify recombinant MELK kinase domain. Dialyze into ITC buffer. Load_Cell Load MELK solution into sample cell. Prep_MELK->Load_Cell Prep_HTH Dissolve HTH-01-091 in 100% DMSO. Dilute into identical ITC buffer. Load_Syr Load HTH-01-091 solution into syringe. Prep_HTH->Load_Syr Titration Perform series of automated injections at constant temperature. Load_Cell->Titration Load_Syr->Titration Detect_Heat Measure differential power (μcal/sec) required to maintain zero ΔT. Titration->Detect_Heat Integrate Integrate heat peaks for each injection. Detect_Heat->Integrate Plot_Isotherm Plot heat change vs. molar ratio. Integrate->Plot_Isotherm Fit_Model Fit data to a binding model (e.g., one-site binding). Plot_Isotherm->Fit_Model Determine_Params Output: KD, n, ΔH Fit_Model->Determine_Params

Workflow for ITC-based binding affinity determination.

Self-Validating Protocol: ITC for HTH-01-091 and MELK

  • Protein Preparation: Express and purify high-quality, recombinant human MELK kinase domain (e.g., residues 1-330). Purity should be >95% as assessed by SDS-PAGE.

  • Buffer Preparation: Prepare a suitable ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Dialyze the purified MELK protein extensively against this buffer.

  • Ligand Preparation: Prepare a concentrated stock of HTH-01-091 (e.g., 10 mM) in 100% DMSO. Create the final ligand solution for the syringe by diluting the stock into the exact same buffer used for the protein dialysis. The final DMSO concentration should be matched between the protein solution in the cell and the ligand solution in the syringe (typically 1-2%) to minimize heats of dilution.

  • Concentration Determination: Accurately determine the concentrations of both the MELK protein (e.g., via A280 or BCA assay) and HTH-01-091.

  • Instrument Setup: Thoroughly clean the ITC instrument. Set the experimental temperature (e.g., 25°C).

  • Loading: Load the MELK solution (e.g., 10-20 µM) into the sample cell and the HTH-01-091 solution (e.g., 100-200 µM, typically 10-15x the protein concentration) into the titration syringe.

  • Titration: Perform the experiment, which consists of a series of small, precisely controlled injections (e.g., 19 injections of 2 µL each) of HTH-01-091 into the MELK solution.

  • Data Analysis: Integrate the raw heat-flow data to determine the heat change per injection. Plot this against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., a single-site binding model) to extract the KD, n, and ΔH.[18]

Surface Plasmon Resonance (SPR): Dissecting Binding Kinetics

Principle of Causality: SPR is a label-free optical technique that measures molecular interactions in real-time.[19][20] It allows for the determination of not only the equilibrium dissociation constant (KD) but also the kinetic rate constants: the association rate (kon or ka) and the dissociation rate (koff or kd).[21][22] This kinetic information is crucial, as inhibitors with slow dissociation rates can exhibit prolonged target engagement and superior efficacy in vivo.

SPR_Workflow cluster_prep 1. Chip Preparation & Immobilization cluster_exp 2. SPR Kinetic Analysis cluster_analysis 3. Data Analysis Activate Activate sensor chip surface (e.g., CM5 chip with EDC/NHS). Immobilize Immobilize recombinant MELK onto surface via amine coupling. Activate->Immobilize Deactivate Block remaining active sites (e.g., with ethanolamine). Immobilize->Deactivate Equilibrate Flow running buffer over surface to establish a stable baseline. Deactivate->Equilibrate Association Inject series of HTH-01-091 concentrations (analyte) over the MELK surface (ligand). Equilibrate->Association Dissociation Switch back to running buffer to monitor dissociation. Association->Dissociation Regeneration Inject regeneration solution (if needed) to remove bound analyte. Dissociation->Regeneration Process_Data Reference-subtract sensorgrams. Dissociation->Process_Data Fit_Model Globally fit association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir). Process_Data->Fit_Model Determine_Params Output: ka, kd, KD (kd/ka) Fit_Model->Determine_Params

Workflow for SPR-based kinetic analysis.

Self-Validating Protocol: SPR for HTH-01-091 and MELK

  • Protein & Ligand Prep: Prepare purified MELK and HTH-01-091 solutions in a suitable running buffer (e.g., HBS-EP+ with 1-2% DMSO).

  • Immobilization: Covalently immobilize MELK onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a low to medium density to avoid mass transport limitations. A reference flow cell should be prepared in parallel (activated and blocked without protein) for background subtraction.

  • Kinetic Titration: Perform a kinetic titration series. This involves sequentially injecting a range of HTH-01-091 concentrations (e.g., from 0.1 nM to 100 nM) over both the MELK and reference flow cells.

  • Phases of Injection: Each injection cycle consists of:

    • Association Phase: HTH-01-091 is flowed over the chip, and binding is observed as an increase in the response signal.

    • Dissociation Phase: The flow is switched back to the running buffer, and the dissociation of HTH-01-091 is monitored as a decrease in the signal.

  • Regeneration (Optional): If the inhibitor does not fully dissociate, a pulse of a mild regeneration solution (e.g., low pH glycine) may be required to strip the remaining ligand from the surface.

  • Data Analysis: After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software. This process yields the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is calculated as kd/ka.[19]

Fluorescence Polarization (FP): A High-Throughput Alternative

Principle of Causality: FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule.[23][24] A small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution, emitting depolarized light when excited with plane-polarized light. When this tracer binds to a large protein like MELK, its tumbling slows dramatically, and it emits polarized light. In a competitive assay, a non-fluorescent inhibitor (HTH-01-091) competes with the fluorescent tracer for the same binding site. As HTH-01-091 displaces the tracer, the tracer is released into solution, begins to tumble rapidly again, and the polarization signal decreases.[25] This makes FP an excellent method for high-throughput screening and determining inhibitor potency (IC50 or Ki).[23]

Self-Validating Protocol: Competitive FP Assay for HTH-01-091

  • Reagent Development:

    • Tracer: Synthesize or acquire a fluorescent tracer that binds to the MELK active site. This is often a known ATP-competitive inhibitor conjugated to a fluorophore (e.g., fluorescein or a far-red dye).[26]

    • Assay Buffer: Use a buffer similar to that for other biophysical assays (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

  • Assay Optimization:

    • Determine the optimal concentration of MELK protein and the fluorescent tracer that gives a stable and robust polarization window (difference between fully bound and fully free tracer).

  • Competition Assay:

    • In a microplate (e.g., a 384-well black plate), add a fixed concentration of MELK and the fluorescent tracer to each well.

    • Add a serial dilution of HTH-01-091. Include controls for no inhibitor (high polarization) and no protein (low polarization).

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization of each well using a microplate reader equipped with appropriate polarizing filters.

  • Data Analysis: Plot the measured polarization values against the logarithm of the HTH-01-091 concentration. Fit the resulting sigmoidal curve to a four-parameter logistic equation to determine the IC50 value, which is the concentration of HTH-01-091 required to displace 50% of the bound tracer.

Data Synthesis and Interpretation

Data from different assays provide complementary insights into the inhibitor's behavior.

Quantitative Data Summary for HTH-01-091

The following table summarizes the key affinity and potency values reported for HTH-01-091 against MELK.

ParameterValueAssay TypeReference
IC50 10.5 nMZ'-LYTE™ Biochemical Assay[9][14]
IC50 15.3 nMRadiometric Filter-Binding Assay[9]

Note: KD and kinetic values from ITC and SPR are not publicly available in the cited literature but the protocols described herein provide the framework for their determination.

Comparing IC50, Ki, and KD

It is crucial to understand the distinction between these values:

  • KD (Equilibrium Dissociation Constant): A direct measure of binding affinity, representing the concentration at which 50% of the protein is bound by the inhibitor at equilibrium. It is an intrinsic property of the inhibitor-target pair. ITC and SPR directly measure KD.

  • IC50 (Half-Maximal Inhibitory Concentration): A functional measure of potency, representing the concentration of inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions (e.g., ATP and substrate concentration).

  • Ki (Inhibition Constant): An intrinsic measure of inhibitor potency, derived from the IC50 value after correcting for the concentration of the competing substrate (ATP) using an equation like the Cheng-Prusoff equation.

The IC50 value is assay-dependent, whereas the KD and Ki are constants. For an ATP-competitive inhibitor like HTH-01-091, the IC50 will increase as the ATP concentration in the assay increases.

Conclusion

Characterizing the binding affinity of HTH-01-091 to the MELK active site is a critical step in its preclinical validation. This guide outlines a robust, multi-faceted strategy employing gold-standard biophysical techniques. Isothermal Titration Calorimetry provides a direct, label-free measurement of the binding thermodynamics (KD), while Surface Plasmon Resonance offers invaluable insights into the binding kinetics (ka and kd). Complementary techniques like Fluorescence Polarization and biochemical assays provide high-throughput methods for determining functional potency (IC50). By integrating the data from these self-validating experimental systems, researchers can build a comprehensive and reliable profile of the HTH-01-091-MELK interaction, providing a solid foundation for further drug development efforts.

References

  • MELK Signaling Pathway - Creative Diagnostics.

  • Al-Jomah, N. et al. (2026). Maternal Embryonic Leucine Zipper Kinase (MELK) in Cancer: Biological Functions, Therapeutic Potential, and Controversies. MDPI.

  • Kitagawa, D. et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening.

  • Malvern Panalytical. (2014). Revealing kinase inhibitor mechanisms: ITC leads the way.

  • Al-Jomah, N. et al. (2025). Maternal Embryonic Leucine Zipper Kinase (MELK) in Cancer: Biological Functions, Therapeutic Potential, and Controversies. Preprints.org.

  • Majumdar, S. et al. (2025). MELK as a Mediator of Stemness and Metastasis in Aggressive Subtypes of Breast Cancer. Cancers.

  • Ganguly, R. et al. (2015). MELK—a conserved kinase: functions, signaling, cancer, and controversy. Clinical & Translational Medicine.

  • MedchemExpress.com. HTH-01-091 | MELK Inhibitor.

  • Ren, L. et al. (2022). Structural classification of MELK inhibitors and prospects for the treatment of tumor resistance: A review. ResearchGate.

  • Molecular Devices. Fluorescence Polarization (FP).

  • RCSB PDB. (2013). 4BKY: Crystal structure of unphosphorylated Maternal Embryonic Leucine zipper Kinase (MELK) in complex with pyrrolopyrazole inhibitor.

  • ResearchGate. (A) Ribbon representation of the structure of MELK (kinase domain: blue...).

  • Navratilova, I. et al. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry.

  • Ren, L. et al. (2022). Structural classification of MELK inhibitors and prospects for the treatment of tumor resistance: A review. Biomedicine & Pharmacotherapy.

  • Thermo Fisher Scientific. Redder Is Better: Far-Red PolarScreen™ FP Kinase Assay.

  • Huang, H. T. et al. (2017). MELK is not necessary for the proliferation of basal-like breast cancer cells. eLife.

  • Joshi, S. et al. (2013). Structural Basis for the Regulation of Maternal Embryonic Leucine Zipper Kinase. PLoS ONE.

  • Promega Corporation. MELK Kinase Assay.

  • Creative Enzymes. MELK subfamily.

  • Morimot, J. et al. (2020). Fluorescence Polarization-Based Bioassays: New Horizons. MDPI.

  • Lea, W. A. & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery.

  • Bitesize Bio. (2023). An Introduction to Surface Plasmon Resonance.

  • Mittermaier, A. et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications.

  • Kumar, A. et al. (2025). Maternal Embryonic Leucine Zipper Kinase (MELK) as a Promising Therapeutic Target in Triple Negative Breast Cancer. Current Cancer Drug Targets.

  • BPS Bioscience. Fluorescence Polarization Assay Kits.

  • Promega Corporation. MELK Kinase Enzyme System Application Note.

  • Oncolines B.V. (2021). Case study: Phosphorylation status determines kinase inhibitor binding.

  • ResearchGate. Biochemical characterization of HTH-01-091 and other MELK inhibitors.

  • ProbeChem.com. MELK (inhibitors, antagonists, agonists).

  • Peng, Y. et al. (2019). Computational insights into the binding of IN17 inhibitors to MELK. Journal of Molecular Modeling.

  • Johnson, J. L. et al. (2018). Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells. Journal of Biological Chemistry.

  • Digital Scholarship@UNLV. (2020). Characterizing GSK3β Interaction and Kinetics via Isothermal Titration Calorimetry.

  • Touré, B. B. et al. (2016). Toward the Validation of Maternal Embryonic Leucine Zipper Kinase: Discovery, Optimization of Highly Potent and Selective Inhibitors, and Preliminary Biology Insight. Journal of Medicinal Chemistry.

  • Reaction Biology. MELK Kinase Assay Service.

  • Mittermaier, A. & Mendieta, J. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences.

  • Peng, Y. et al. (2019). Computational insights into the binding of IN17 inhibitors to MELK. Journal of Molecular Modeling.

  • ResearchGate. Isothermal titration calorimetry (ITC) indicates direct binding of....

  • Beullens, M. et al. (2005). Substrate specificity and activity regulation of protein kinase MELK. Journal of Biological Chemistry.

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.

Sources

therapeutic potential of HTH-01-091 in triple-negative breast cancer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

HTH-01-091 is a potent, highly selective, ATP-competitive small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) . Historically, MELK was identified as a critical dependency in basal-like triple-negative breast cancer (TNBC) based on RNA interference (RNAi) and early pharmacological studies using the inhibitor OTSSP167. However, the development and application of HTH-01-091 have fundamentally revised this hypothesis.

Unlike its predecessor OTSSP167, which exhibits broad promiscuity, HTH-01-091 demonstrates exceptional selectivity for MELK. Crucially, HTH-01-091 treatment results in potent MELK inhibition without the antiproliferative phenotype observed with less selective compounds. This whitepaper analyzes the technical specifications of HTH-01-091, its mechanism of action, and its pivotal role in "de-validating" MELK as a monotherapy target in TNBC, thereby redirecting therapeutic focus toward the off-target drivers (e.g., CDK11, PIM kinases) masked by earlier "dirty" inhibitors.

Chemical Identity & Pharmacokinetics

HTH-01-091 was designed to overcome the off-target liabilities of earlier MELK inhibitors. It serves as a chemical probe to dissect the specific contribution of MELK kinase activity to tumor maintenance.

PropertySpecification
Compound Name HTH-01-091
Target Class Serine/Threonine Kinase (MELK)
Binding Mode Type I (ATP-competitive)
Biochemical IC50 10.5 nM (MELK)
Key Structural Features Cyclohexyl group (sandwiched between Val25/Leu139); Dimethylamino tail (ionic interaction with Glu93/Asp150)
Solubility Soluble in DMSO (>10 mM); limited aqueous solubility without formulation
Cell Permeability High; induces rapid proteasomal degradation of MELK

Mechanism of Action (MOA) & Signaling

The primary mechanism of HTH-01-091 involves high-affinity binding to the ATP-binding pocket of MELK. Unique to this compound is its ability to induce proteolytic degradation of the MELK protein upon binding, likely due to destabilization of the kinase domain, acting similarly to a PROTAC (Proteolysis Targeting Chimera) despite being a standard small molecule.

The "Precision Paradox" Pathway

The diagram below illustrates the divergence between MELK inhibition (achieved by HTH-01-091) and TNBC cell death (achieved only by promiscuous inhibitors like OTSSP167).

MELK_Pathway cluster_legend Mechanism Interpretation HTH HTH-01-091 MELK MELK Protein (Target) HTH->MELK High Affinity (IC50: 10.5 nM) Proliferation TNBC Cell Proliferation HTH->Proliferation NO EFFECT (Growth Continues) OTS OTSSP167 (Comparator) OTS->MELK Inhibits OffTargets Off-Targets: CDK11, PIM1, RIPK2 OTS->OffTargets Potent Inhibition Degradation Proteasomal Degradation MELK->Degradation Induced by HTH-01-091 Signaling Putative MELK Signaling (FOXM1/AKT) MELK->Signaling Kinase Activity OffTargets->Proliferation Essential Drivers Apoptosis Apoptosis / Cell Death OffTargets->Apoptosis Inhibition causes Death Signaling->Proliferation Redundant? Legend HTH-01-091 proves MELK is dispensable for TNBC proliferation.

Caption: Divergent outcomes of MELK inhibition. HTH-01-091 effectively ablates MELK but fails to arrest growth, revealing that cytotoxicity of earlier drugs was off-target driven.

Preclinical Efficacy & Selectivity Analysis

The therapeutic potential of HTH-01-091 lies in its selectivity profile , which allows researchers to distinguish between on-target MELK effects and off-target toxicity.

Selectivity Profiling (Kinome Scan)

Data derived from the International Center for Kinase Profiling (ICKP) panel (140+ kinases).[1][2]

CompoundConcentrationKinases Inhibited >90%Key Off-Targets
HTH-01-091 1 µM4% PIM1/2/3, RIPK2, DYRK3
OTSSP167 1 µM67% CDK1, CDK2, CDK11, FLT3, JAK2, etc.
In Vitro Efficacy (TNBC Cell Lines)

Comparison of antiproliferative IC50 values across standard TNBC models.

Cell LineSubtypeHTH-01-091 IC50 (µM)OTSSP167 IC50 (nM)Interpretation
MDA-MB-468 Basal-A> 4.0 µM15 nMNo correlation between MELK inhibition and cell death.
MDA-MB-231 Mesenchymal> 5.0 µM20 nMHTH-01-091 is effectively inert at physiological doses.
BT-549 Mesenchymal6.16 µM18 nMHigh micromolar toxicity likely due to PIM/RIPK2 off-targets.

Key Insight: The discrepancy between the biochemical potency (10 nM) and cellular potency (>4000 nM) of HTH-01-091 confirms that MELK inhibition alone is insufficient to kill TNBC cells.

Experimental Protocols

To utilize HTH-01-091 as a validation probe, the following protocols ensure rigorous assessment of MELK dependency.

Protocol A: Validation of Target Engagement (Western Blot)

Objective: Confirm HTH-01-091 enters the cell and degrades MELK.

  • Seeding: Plate MDA-MB-468 cells at

    
     cells/well in a 6-well plate.
    
  • Treatment: Treat with HTH-01-091 at graded concentrations (0, 10, 100, 1000 nM) for 4 hours .

    • Note: Short duration is sufficient due to rapid degradation kinetics.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Blotting:

    • Primary Ab: Anti-MELK (C-terminal specific).

    • Loading Control: Anti-GAPDH or Vinculin.

  • Validation Criteria: A successful assay must show >80% reduction in MELK protein band intensity at 100 nM, confirming the compound is active and permeable.

Protocol B: Clonogenic Survival Assay (De-Validation)

Objective: Assess long-term proliferative capacity under MELK suppression.

  • Seeding: Seed 500–1000 cells/well in 6-well plates.

  • Dosing: Treat cells with HTH-01-091 (1 µM) vs. Vehicle (DMSO).

    • Control: Include OTSSP167 (50 nM) as a positive cytotoxicity control.

  • Incubation: Refresh media with drug every 3 days for 10–14 days.

  • Staining: Fix with 4% paraformaldehyde; stain with 0.5% Crystal Violet.

  • Analysis: Count colonies (>50 cells).

    • Expected Result: HTH-01-091 treated wells should show colony density comparable to DMSO control, whereas OTSSP167 wells will be empty.

Therapeutic Implications & Future Directions

While HTH-01-091 is not a candidate for monotherapy in TNBC, its value in the drug development pipeline is critical:

  • Target De-prioritization: It provides the necessary evidence to halt resource-intensive clinical trials focused solely on MELK inhibition, preventing late-stage failure.

  • Identification of Synthetic Lethality: Researchers can use HTH-01-091 to screen for combinations. If MELK inhibition sensitizes cells to a second agent (e.g., DNA damage response inhibitors), HTH-01-091 would be the component to prove the synergy is MELK-dependent.

  • Focus on "Dirty" Targets: The efficacy of OTSSP167 suggests that its off-targets (likely CDK11 or PIM kinases) are the true vulnerabilities in TNBC. HTH-01-091 serves as the negative control to filter out MELK from this complex polypharmacology.

References

  • Huang, H.T., et al. (2017). "MELK is not necessary for the proliferation of basal-like breast cancer cells."[1] eLife, 6:e26693.[3]

    • Foundational paper describing HTH-01-091 synthesis, selectivity, and the "de-valid
  • Giuliano, C.J., et al. (2018). "MELK expression correlates with tumor mitotic activity but is not required for cancer growth." eLife, 7:e32838.[4]

    • In vivo confirmation using CRISPR and HTH-01-091 to show lack of xenograft growth inhibition.
  • Klaeger, S., et al. (2017). "The target landscape of clinical kinase drugs." Science, 358(6367).

    • Comprehensive proteomic profiling (Kinobeads) highlighting the promiscuity of early MELK inhibitors vs. HTH-01-091.
  • MedChemExpress. "HTH-01-091 Product Datasheet."

    • Source for physicochemical properties and biochemical IC50 d

Sources

Technical Whitepaper: HTH-01-091 – Physicochemical Characterization and Application in Kinase Modulation

[1]

Executive Summary

HTH-01-091 is a highly potent, selective, and cell-permeable small molecule inhibitor designed to target Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2] Unlike its predecessor OTSSP167, which exhibits broad promiscuity, HTH-01-091 was developed through iterative structure-activity relationship (SAR) optimization to achieve superior selectivity.[1] This guide details the physicochemical properties, structural mechanisms of action, and validated experimental protocols for utilizing HTH-01-091 in translational research.[1]

Key Distinction: While HTH-01-091 effectively inhibits MELK (

1

Chemical Identity and Physicochemical Properties[6][7]

HTH-01-091 is characterized by a tricyclic core scaffold decorated with a 3,5-dichloro-4-hydroxyphenyl moiety and a trans-cyclohexyl amine tail.[1] This structural configuration is critical for its ATP-competitive binding mode.[1]

Table 1: Physicochemical Specifications
PropertyValue
Chemical Name HTH-01-091
CAS Number 2000209-42-5
Molecular Formula

Molecular Weight 499.43 g/mol
Solubility (DMSO)

12.5 mg/mL (25 mM)
Solubility (Water) Insoluble
Purity (HPLC)

98%
Appearance Solid powder (typically off-white to yellow)
Storage -20°C (Solid); -80°C (Solution, avoid freeze-thaw)
Structural Definition

SMILES: O=C1N(C2=C3C(=NC=C2CN1)C=CC(=C3)C4=CC(Cl)=C(O)C(Cl)=C4)[C@@H]5CCC)CC5[1][3][4][5]

Pharmacophore Analysis:

  • Hinge Binder: The tricyclic core functions as the ATP-mimetic, forming hydrogen bonds with the kinase hinge region (specifically Cys89 in MELK).[1]

  • Selectivity Filter: The 3,5-dichloro-4-hydroxyphenyl group occupies the hydrophobic pocket, exploiting specific steric constraints unique to MELK and a subset of kinases (e.g., PIM, RIPK2).[1]

  • Solvent Interface: The dimethylaminomethyl-cyclohexyl tail extends towards the solvent front, improving solubility and interacting with surface residues (Glu93, Asp150) to stabilize the complex.

Mechanism of Action & Structural Biology

Binding Mode

HTH-01-091 functions as a Type I ATP-competitive inhibitor .[1][6]

  • Primary Interaction: The quinoline nitrogen of the core forms a critical hydrogen bond with the backbone amide of Cys89 in the MELK hinge region.

  • Hydrophobic Sandwich: The cyclohexyl group is sandwiched between Val25 (P-loop) and Leu139 , locking the inhibitor in an orthogonal orientation relative to the kinase cleft.[1]

  • Selectivity Improvement: Compared to OTSSP167, HTH-01-091 reduces off-target inhibition by 20- to 140-fold.[1][7] However, it retains residual activity against PIM1/2/3, RIPK2, DYRK3, and CLK2 .

Biological Consequence

Upon binding, HTH-01-091 not only inhibits phosphorylation of MELK substrates (e.g., DBNL, PSMA1) but also induces proteasomal degradation of the MELK protein itself. This "degrader-like" property makes it a powerful tool for assessing the phenotypic consequences of total MELK loss.[1]

Experimental Protocols

Reconstitution and Storage

Objective: To prepare a stable stock solution without precipitation or degradation.

  • Solvent: Use high-grade anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Calculation: To prepare a 10 mM stock :

    • Weigh 5 mg of HTH-01-091.[1][3]

    • Add 1.001 mL of DMSO.[1]

    • Vortex vigorously for 30 seconds until the solution is clear.

  • Aliquot: Dispense into single-use aliquots (e.g., 20-50 µL) to prevent freeze-thaw cycles.

  • Storage: Store at -80°C. Stable for 6 months.

In Vitro Kinase Assay (Z'-LYTE Protocol)

Objective: Quantify

Reagents:

  • Recombinant MELK (human, catalytic domain).

  • FRET peptide substrate (Ser/Thr 19).[1]

  • ATP (

    
     apparent: ~25 µM).[1]
    

Workflow:

  • Dilution: Prepare a 3-fold serial dilution of HTH-01-091 in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation: Mix Kinase (2 nM final) + Peptide (2 µM) + Inhibitor. Incubate for 15 min at RT.

  • Reaction Start: Add ATP (at

    
     concentration) to initiate the reaction.[1]
    
  • Development: After 60 min, add Development Reagent (protease that cleaves non-phosphorylated peptide).[1]

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).

  • Analysis: Fit data to a sigmoidal dose-response equation (variable slope).

    • Expected Result:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       nM.[1][3][2][8]
      
Target Engagement (Cellular Thermal Shift / Pull-down)

Objective: Verify HTH-01-091 enters the cell and binds MELK.

  • Treatment: Treat MDA-MB-468 cells with HTH-01-091 (0.1 - 1.0 µM) for 1 hour.[1]

  • Lysis: Lyse cells in non-denaturing buffer.

  • Probe: Incubate lysate with an ATP-biotin probe (activatable probe).[1]

  • Pull-down: Add Streptavidin beads to capture free kinase (unbound by inhibitor).[1]

  • Western Blot: Blot for MELK.[1]

    • Result: Disappearance of MELK band indicates successful target occupancy (HTH-01-091 blocked the ATP-biotin probe).[1]

Pathway Visualization

The following diagram illustrates the MELK signaling node and the intervention point of HTH-01-091.

MELK_Pathwaycluster_contextTherapeutic Context (Basal-like Breast Cancer)HTHHTH-01-091MELKMELK Kinase(Active)HTH->MELKInhibits (IC50=10.5nM)MELK_DegProteasomalDegradationHTH->MELK_DegInducesDBNLDBNL(Cytoskeleton)MELK->DBNLPhosphorylatesPSMA1PSMA1(Proteasome)MELK->PSMA1PhosphorylatesCDC25BCDC25B(G2/M Transition)MELK->CDC25BActivatesInvInvasion & StemnessDBNL->InvPSMA1->InvProlifCell Proliferation(Context Dependent)CDC25B->Prolif

Caption: HTH-01-091 inhibits MELK catalytic activity and promotes its degradation, disrupting downstream signaling involved in cell cycle and invasion, though proliferation effects are context-dependent.[1][3]

Synthesis Overview

While specific industrial synthesis protocols are proprietary, the synthesis of HTH-01-091 follows the general route for 1,5-naphthyridine or pyrrolo-quinoline derivatives, optimized from the OTSSP167 scaffold.[1]

  • Core Formation: Construction of the tricyclic scaffold via cyclization of amino-pyridine intermediates.[1]

  • Chlorination: Introduction of the chlorine at the C4 position of the core to create a leaving group.[1]

  • Nucleophilic Substitution (

    
    ): 
    
    • Step A: Displacement of the chlorine with the trans-1,4-diaminocyclohexane derivative.[1]

    • Step B: Coupling with the 3,5-dichloro-4-hydroxyaniline moiety.[1]

  • Purification: Reverse-phase HPLC is required to isolate the active isomer (purity >98%) from regioisomeric byproducts.[1]

Note: For the exact synthetic steps and characterization data (NMR, Mass Spec), refer to the supplementary materials of Huang et al. (2017).

References

  • Huang, H. T., et al. (2017). "MELK is not necessary for the proliferation of basal-like breast cancer cells."[8][7] eLife, 6, e26693.[8] [Link]

Methodological & Application

Technical Application Note: In Vivo Validation of MELK Dependency via HTH-01-091

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

HTH-01-091 is a potent, selective, and covalent small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). Unlike earlier inhibitors such as OTSSP167, which exhibited broad off-target toxicity, HTH-01-091 was developed to definitively test the "MELK dependency" hypothesis in cancer.

Critical Experimental Context: In most basal-like breast cancer (BBC) models, HTH-01-091 serves as a negative control probe . While it effectively engages and degrades the MELK protein in vivo, it typically does not induce tumor regression or halt proliferation. This distinguishes true MELK-driven phenotypes from off-target effects observed with promiscuous inhibitors.

Application Scope:

  • Target Validation: Confirming if a specific tumor model is truly dependent on MELK kinase activity.

  • Pharmacodynamics (PD): Monitoring MELK degradation as a proxy for target engagement.

  • Chemical Biology: utilizing the probe to study the non-catalytic scaffolding functions of MELK.

Compound Profile & Handling

ParameterSpecification
IUPAC Name N-[3-[[4-[[3-(2-aminoethyl)ureido]methyl]cyclohexyl]amino]-2-cyano-5-methoxy-phenyl]-1-methyl-1H-pyrazole-4-carboxamide
Mechanism Covalent modification of Cysteine 89 (C89) in the MELK ATP-binding pocket.[1]
IC50 (Biochemical) ~10.5 nM
Selectivity High (Clean profile against 140+ kinases compared to OTSSP167).
Molecular Weight ~560.6 g/mol
Storage Powder: -20°C (desiccated). Solution: Fresh preparation recommended.

Formulation Protocol (Vehicle Preparation)

HTH-01-091 is a hydrophobic kinase inhibitor. Proper formulation is critical to prevent precipitation in the peritoneal cavity and ensure consistent bioavailability.

Reagents Required
  • HTH-01-091 (Solid powder)

  • DMSO (Dimethyl sulfoxide, anhydrous, cell-culture grade)

  • HP-β-CD (2-Hydroxypropyl)-β-cyclodextrin (e.g., Captisol® or Kleptose®)

  • PBS (Phosphate Buffered Saline, pH 7.4)

Step-by-Step Formulation (Standard 10 mg/kg Dose)

Target Concentration: 1 mg/mL (assuming 10 mL/kg dosing volume). Vehicle Composition: 5% DMSO / 95% (20% HP-β-CD in PBS).

  • Prepare 20% HP-β-CD Stock:

    • Dissolve 20 g of HP-β-CD in 100 mL of sterile PBS.

    • Stir until clear. Filter sterilize (0.22 µm). Store at 4°C.

  • Weigh Compound:

    • Weigh 10 mg of HTH-01-091.

  • Solubilize in DMSO (The "Pre-mix"):

    • Add 0.5 mL (500 µL) of 100% DMSO to the powder.

    • Vortex vigorously and sonicate for 5-10 minutes until completely dissolved. Note: Solution must be clear yellow/orange.

  • Complexation (The "Let-down"):

    • Slowly add 9.5 mL of the 20% HP-β-CD stock to the DMSO solution while vortexing.

    • Crucial: Add the aqueous phase slowly to prevent "crashing out" (precipitation).

  • Quality Control:

    • Inspect visually.[1] If cloudy, sonicate for an additional 10 minutes. If precipitate persists, the formulation has failed.

In Vivo Administration Protocols

A. Dose Ranging & Safety (Pilot Study)

Before efficacy studies, confirm tolerability in your specific mouse strain (e.g., NOD/SCID, NSG, Nude).

  • Route: Intraperitoneal (IP).[2]

  • Frequency: BID (Twice Daily) recommended due to short half-life (<4 hours).

  • Groups (n=3):

    • Vehicle Control[3][4]

    • 10 mg/kg BID

    • 25 mg/kg BID

  • Duration: 5-7 days.

  • Endpoint: Body weight loss >15% or behavioral distress.

B. Pharmacodynamic (PD) Validation: The "Hit & Run" Assay

Because HTH-01-091 induces proteasomal degradation of MELK upon binding, Western Blot analysis of tumor tissue is the gold standard for verifying target engagement.

Experimental Workflow:

PD_Workflow Start Tumor Bearing Mice (~200-300 mm³) Dose IP Injection HTH-01-091 (10 mg/kg) Start->Dose Wait Wait 2 - 4 Hours (Tmax window) Dose->Wait Harvest Harvest Tumor Snap Freeze (Liq N2) Wait->Harvest Lysis Homogenize (RIPA + Protease Inh.) Harvest->Lysis Blot Western Blot Anti-MELK Antibody Lysis->Blot

Figure 1: Pharmacodynamic workflow to assess target engagement. Tumors must be harvested shortly after dosing to capture the degradation event before protein resynthesis.

Protocol:

  • Administer 10 mg/kg HTH-01-091 IP.

  • Euthanize mice at 2 hours and 6 hours post-dose.

  • Harvest tumor; flash freeze immediately in liquid nitrogen.

  • Western Blot: Probe for MELK (Total).

    • Success Criteria: >80% reduction in MELK protein levels compared to vehicle control.

C. Efficacy Study (Tumor Growth Inhibition)

This experiment tests MELK dependency.[1]

  • Implantation: Inoculate mice with cancer cells (e.g., MDA-MB-468).

  • Randomization: When tumors reach ~100-150 mm³, randomize into two groups (n=8-10).

  • Treatment:

    • Group A: Vehicle (BID, IP).

    • Group B: HTH-01-091 (10-25 mg/kg, BID, IP).

  • Duration: 21-28 days.

  • Measurement: Caliper measurement 3x/week.

Data Interpretation:

  • Scenario A (No Regression): Tumor grows at the same rate as Vehicle.

  • Scenario B (Regression): Tumor shrinks significantly.

Mechanistic Context

Understanding why HTH-01-091 acts as a negative control is vital for data interpretation.

Mechanism cluster_outcome Biological Outcome (Basal Breast Cancer) ATP_Pocket MELK ATP Pocket (Cysteine 89) Binding Irreversible Complex (Covalent Bond) ATP_Pocket->Binding Inhibitor HTH-01-091 (Covalent Binder) Inhibitor->ATP_Pocket Targets Degradation Proteasomal Degradation of MELK Binding->Degradation Induces Phenotype Cellular Phenotype Degradation->Phenotype Result? No Growth Inhibition No Growth Inhibition Phenotype->No Growth Inhibition Majority of Models

Figure 2: Mechanism of Action. HTH-01-091 binds Cys89, triggering degradation. In most contexts, loss of MELK protein does not impact cell survival, proving MELK redundancy.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Precipitation in Syringe Injection too fast or cold vehicle.Warm vehicle to 37°C before injecting. Inject slowly.
No MELK Degradation Poor tissue perfusion or delayed harvest.Ensure harvest is <4 hours post-dose. Flash freeze <2 mins after excision.
Toxicity (Weight Loss) Off-target effects at high dose.Reduce dose to 10 mg/kg. Ensure frequency is BID, not single high bolus.
Cloudy Formulation Incomplete solubilization in DMSO first.Re-make. Ensure compound is fully dissolved in 100% DMSO before adding Cyclodextrin.

References

  • Huang, H. T., et al. (2017). "MELK is not necessary for the proliferation of basal-like breast cancer cells."[1] eLife, 6:e26693.

    • Significance: The seminal paper characterizing HTH-01-091 and establishing the vehicle/dosing protocols.
  • Lin, A., et al. (2017). "CRISPR/Cas9 mutagenesis invalidates a putative cancer dependency targeted in on-going clinical trials." eLife, 6:e24179.

    • Significance: Genetic validation that supports the chemical biology findings of HTH-01-091.
  • MedChemExpress (MCE).

    • Significance: Chemical properties and solubility data.[5][6]

Sources

Troubleshooting & Optimization

improving HTH-01-091 water solubility for animal studies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Expert: Senior Application Scientist | Topic: In Vivo Solubilization of MELK Inhibitor HTH-01-091[1]

Physiochemical Profile & Solubility Logic[1][2]

User Query: Why is HTH-01-091 precipitating in my aqueous vehicle?

Scientist's Analysis: HTH-01-091 is a potent, selective Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitor.[1][2] Its chemical structure reveals a naphthyridine core decorated with a dichlorophenol and a dimethylamino-cyclohexyl group.[1]

  • The Challenge (Lipophilicity): The dichlorophenol and fused ring system contribute to high lipophilicity (LogP > 3.5 estimated), driving the molecule to aggregate in polar solvents like water or saline.[1]

  • The Solution (Ionization Handle): The dimethylamino group on the cyclohexyl tail is a weak base (estimated pKa ~9.0–9.5).[1] This is your "solubility handle." The molecule is neutral and insoluble at physiological pH (7.4), but becomes protonated (cationic) and more soluble at acidic pH (< 5.0).[1]

Key Metric Table:

PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~499.4 g/mol Moderate MW; amenable to oral absorption if solubilized.[1]
Water Solubility < 0.1 mg/mL (Neutral pH)"Practically Insoluble."[1] Requires solubilizers.[1]
Key Functional Group Dimethylamino (Tertiary Amine)Critical: Soluble in acidic buffers (pH 4.0–5.0).[1]
Preferred Stock Solvent DMSO (up to 20-50 mg/mL)Use DMSO for initial wetting/dissolution only.[1]

Formulation Decision Matrix

User Query: Which vehicle should I choose for my specific animal model?

Scientist's Recommendation: Do not use a "one-size-fits-all" approach. Select your vehicle based on the route of administration and required dosage.

FormulationMatrix Start START: Select Route Route_IV Intravenous (IV) Start->Route_IV Route_PO Oral Gavage (PO) Start->Route_PO Sol_Cyclo High Solubility Required (Solution) Route_IV->Sol_Cyclo Must be clear Check_Dose Check Dosage Route_PO->Check_Dose Vehicle_A Vehicle A: 20% HP-β-CD in Citrate Buffer (pH 4.5) Sol_Cyclo->Vehicle_A Preferred for Safety Low_Dose < 10 mg/kg Check_Dose->Low_Dose High_Dose > 10 mg/kg Check_Dose->High_Dose Vehicle_B Vehicle B (Cosolvent): 5% DMSO / 40% PEG400 5% Tween 80 / 50% Water Low_Dose->Vehicle_B Max Bioavailability Vehicle_C Vehicle C (Suspension): 0.5% Methylcellulose + 0.1% Tween 80 High_Dose->Vehicle_C Prevents Precipitation

Figure 1: Decision tree for selecting the optimal HTH-01-091 vehicle based on administration route.

Validated Experimental Protocols

Protocol A: The "Gold Standard" Solution (Cyclodextrin)

Best for: IV administration or high-bioavailability Oral studies.[1] Mechanism: Encapsulates the hydrophobic drug core while the acidic buffer protonates the amine tail.[1]

Reagents:

  • HTH-01-091 Powder[1]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD / Captisol®)[1]

  • 25 mM Citrate Buffer (pH 4.0–4.5)[1]

Step-by-Step:

  • Prepare Vehicle: Dissolve 20g of HP-β-CD in 80mL of 25 mM Citrate Buffer (pH 4.0). Stir until clear.

  • Weigh: Accurately weigh HTH-01-091 powder into a glass vial.

  • Wetting (Crucial): Add the calculated volume of the Vehicle.

  • Sonication: Sonicate in a water bath at ambient temperature for 10–20 minutes.

    • Note: If the solution remains cloudy, adjust pH carefully to 4.0 using 1N HCl.[1] The compound requires protonation to dissolve fully in this matrix.[1]

  • Filtration: Filter through a 0.22 µm PVDF or PES syringe filter to ensure sterility and remove micro-particulates.[1]

Protocol B: The "Robust" Cosolvent System

Best for: Oral Gavage (PO) when cyclodextrins are unavailable.[1] Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Water.[1]

Step-by-Step:

  • Stock Solution: Dissolve HTH-01-091 in 100% DMSO at 20x the final target concentration. (e.g., if target is 5 mg/mL, make a 100 mg/mL DMSO stock).[1]

  • Add Organic Phase: Add the PEG400 and Tween 80 to the DMSO stock.[1] Vortex thoroughly.

    • Checkpoint: The mixture should be clear yellow/orange.[1]

  • Aqueous Addition: Slowly add the water (or saline) while vortexing.[1]

    • Warning: Adding water too fast causes "crashing out" (precipitation).[1] Add dropwise.

Troubleshooting & FAQs

Q1: The compound precipitates immediately upon adding Saline/PBS.[1] Why? A: This is the "Salting Out" effect.[1]

  • Cause: PBS contains high concentrations of NaCl and phosphate ions.[1] High ionic strength reduces the solubility of hydrophobic drugs. Furthermore, PBS buffers to pH 7.4, where HTH-01-091 is uncharged (insoluble).[1]

  • Fix: Switch to 5% Dextrose in Water (D5W) as your aqueous diluent.[1] It is isotonic but non-ionic.[1] Alternatively, use the Citrate Buffer (pH 4.[1]0) method described in Protocol A.

Q2: My mice are showing signs of lethargy/toxicity immediately after dosing. A: Check your vehicle composition.

  • Cause: High concentrations of Tween 80 (>10%) or DMSO (>10%) can cause hemolysis or GI irritation in mice.[1]

  • Fix:

    • Reduce DMSO to <5%.[1]

    • Switch to Protocol A (Cyclodextrin).[1] Cyclodextrins are biologically inert and generally well-tolerated IV/PO.[1]

Q3: Can I store the formulated solution? A: Not recommended for >24 hours.

  • Reason: HTH-01-091 in solution (especially acidic ones) may undergo slow hydrolysis or oxidation.[1]

  • Protocol: Prepare fresh immediately before dosing ("Extemporaneous preparation"). If you must store it, freeze aliquots at -20°C, but validate stability via HPLC first.[1]

Visualizing the Solubilization Workflow

Workflow Step1 1. Weigh HTH-01-091 (Micronized powder preferred) Step2 2. Dissolve in DMSO (Create 20x Stock) Step1->Step2 Solubilize Core Step3 3. Add Surfactants/Cosolvents (PEG400 + Tween 80) Step2->Step3 Stabilize Step4 4. SLOW Aqueous Addition (Dropwise D5W or Water) Step3->Step4 Dilute Step5 5. Check Clarity (Turbid? -> Sonicate or Acidify) Step4->Step5 Validate

Figure 2: Step-by-step workflow for preparing the Cosolvent formulation (Protocol B).

References

  • Huang, H. T., et al. (2017). "MELK is not necessary for the proliferation of basal-like breast cancer cells."[1][3] eLife, 6:e26693.[1][3] (Primary source characterizing HTH-01-091 as a selective MELK probe).

  • Chung, S., et al. (2012). "Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer."[1] Oncotarget, 3(12):1629–1640.[1][4] (Describes the formulation of the structural analog OTSSP167).

  • MedChemExpress (MCE). "HTH-01-091 Product Information & Solubility Data." (Verification of DMSO solubility and basic chemical structure).

Sources

Validation & Comparative

A Researcher's Guide to Validating HTH-01-091 Specificity Using MELK-Knockout Cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the kinase inhibitor HTH-01-091. We will delve into the critical importance of inhibitor specificity, comparing biochemical profiling with the definitive genetic approach of using CRISPR/Cas9-mediated MELK-knockout cells to discriminate on-target from off-target effects.

Introduction: The Imperative for Specificity in Kinase Inhibition

Protein kinases are a cornerstone of drug discovery, particularly in oncology, with over 80 FDA-approved kinase inhibitors transforming patient care.[1] However, the human kinome consists of over 500 members, many of which share significant structural similarity in their ATP-binding pockets.[1] This homology presents a formidable challenge: achieving inhibitor specificity. An inhibitor that engages multiple unintended kinases can lead to misleading interpretations of a target's biological function and introduce unforeseen toxicities.[2]

Maternal Embryonic Leucine Zipper Kinase (MELK) has been an attractive, albeit controversial, therapeutic target. While early studies suggested a critical role in cancer cell proliferation, this was largely based on data from RNAi and the promiscuous inhibitor OTSSP167.[3][4] The development of more selective chemical probes, such as HTH-01-091, has been crucial for re-evaluating MELK's role.[5][6][7][8]

This guide establishes a gold-standard workflow for validating the on-target activity of HTH-01-091. By comparing its effects in wild-type cells to those in cells where the MELK gene has been completely ablated, we can unequivocally link the inhibitor's phenotypic consequences to its intended target.[9][10]

Part 1: Initial Characterization via Biochemical Profiling

The first step in assessing any inhibitor is to understand its activity and selectivity in a controlled, cell-free environment. This typically involves screening the compound against a large panel of recombinant kinases.[1][11]

HTH-01-091 was developed as a potent and selective MELK inhibitor with a reported IC50 of 10.5 nM.[5][6] Kinase profiling screens revealed a significantly improved selectivity profile compared to the widely used, non-selective inhibitor OTSSP167. For instance, at a concentration of 1 µM, HTH-01-091 inhibits only 4% of 141 kinases by over 90%, whereas OTSSP167 inhibits 67% of the same panel.[6][12]

Despite this improved profile, these biochemical assays identified several potential off-targets for HTH-01-091, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[5][6][12]

Table 1: Comparative Biochemical Selectivity of MELK Inhibitors

Compound MELK IC50 Key Off-Targets (IC50) S-Score (Selectivity) Reference
HTH-01-091 10.5 - 15.3 nM PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2 (42-109 nM) S(35) at 1 µM = 0.16 [6][12]

| OTSSP167 | 0.41 nM | Numerous kinases inhibited with similar or greater potency than MELK | S(35) at 1 µM = 0.81 |[3][6] |

The causality behind this first step is risk mitigation. A highly promiscuous compound identified in biochemical assays may not warrant the significant resources required for complex cellular validation. HTH-01-091's profile justifies moving forward.

Part 2: The Gold Standard: Genetic Validation with MELK-Knockout Cells

While informative, cell-free assays do not fully replicate the cellular environment.[13] Factors like cell permeability and competition with high intracellular ATP concentrations can drastically alter an inhibitor's effective selectivity.[13][14]

The definitive method to validate on-target action is to use a genetic knockout of the target protein. The logic is simple and powerful: a phenotype caused by on-target inhibition will be observed in wild-type (WT) cells but will be completely absent in knockout (KO) cells treated with the inhibitor.[9][10] This "genetic epistasis" approach allows for the clear separation of on-target versus off-target effects.

G cluster_workflow Overall Validation Workflow start Select Cancer Cell Line crispr Generate MELK-KO Clones (CRISPR/Cas9) start->crispr Step 1 validation Validate KO Clones (Genomic, Proteomic) crispr->validation Step 2 assays Comparative Phenotypic Assays (WT vs. KO) validation->assays Step 3 analysis Data Analysis & Specificity Conclusion assays->analysis Step 4

A high-level overview of the workflow for validating inhibitor specificity using knockout cells.
Protocol 1: Generation of MELK-KO Cell Lines via CRISPR/Cas9

This protocol outlines the generation of clonal cell lines with complete loss of MELK function.

  • gRNA Design & Selection:

    • Causality: Design at least two distinct guide RNAs (gRNAs) targeting early, conserved exons of the MELK gene. Targeting early exons increases the likelihood of generating a frameshift mutation that leads to a non-functional truncated protein.[15] Using multiple gRNAs provides a crucial control against off-target effects of a single gRNA.

    • Use a reputable online design tool (e.g., CHOPCHOP, Synthego Design Tool).

  • Vector Preparation & Delivery:

    • Clone the designed gRNA sequences into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

    • Produce lentivirus or prepare plasmids for transfection into the target cell line (e.g., MDA-MB-231 or A375 cells, as used in published studies).[9]

    • Control: Prepare a parallel vector containing a non-targeting gRNA, such as one targeting the non-essential Rosa26 locus, to control for effects of the CRISPR/Cas9 machinery itself.[9][10]

  • Transduction/Transfection & Selection:

    • Introduce the Cas9/gRNA machinery into the cells.

    • Select for successfully transduced/transfected cells using the vector's selection marker (e.g., puromycin).

  • Single-Cell Cloning:

    • Causality: It is critical to establish clonal populations derived from a single cell. This ensures a homogenous genetic background for subsequent experiments, as CRISPR/Cas9 editing can result in a mosaic population of cells with different mutations (heterozygous, homozygous, or unedited).

    • Perform limiting dilution or use fluorescence-activated cell sorting (FACS) to plate single cells into individual wells of a 96-well plate.

  • Clone Expansion:

    • Expand the single-cell derived colonies for validation and downstream experiments. This is a lengthy process and requires careful cell culture technique.

Protocol 2: Rigorous Validation of MELK-KO Clones

Validation is a multi-step process to confirm the complete absence of functional MELK protein. This is a self-validating system; without confirmed knockout, all downstream data is uninterpretable.

G cluster_validation Multi-Level Knockout Validation genomic 1. Genomic DNA Validation (Sanger Sequencing) protein 2. Proteomic Validation (Western Blot) genomic->protein Confirms Gene Edit functional 3. Functional Confirmation (Phenotypic Rescue - Optional) protein->functional Confirms Protein Loss

A tiered approach to ensure complete and functional gene knockout.
  • Genomic DNA Validation:

    • Extract genomic DNA from each expanded clone.

    • PCR amplify the region of the MELK gene targeted by the gRNAs.

    • Send the PCR product for Sanger sequencing. Analyze the sequencing chromatograms to identify insertions or deletions (indels) that result in a frameshift.[9][15]

  • Proteomic Validation (The Critical Step):

    • Causality: The ultimate goal is the absence of the protein. A frameshift mutation confirmed by sequencing does not guarantee a complete lack of protein expression, as alternative start sites or truncated forms could exist.

    • Prepare whole-cell lysates from WT, non-targeting control, and putative MELK-KO clones.

    • Perform a Western Blot using at least two different MELK antibodies that recognize distinct epitopes (e.g., one N-terminal and one C-terminal).[9][15]

    • Expected Result: A true KO clone will show a complete absence of the MELK band with both antibodies compared to the WT and non-targeting controls.[15]

Part 3: Comparative Assays to Determine On-Target Specificity

With validated WT and MELK-KO cell lines, you can now directly test the specificity of HTH-01-091. The experimental design hinges on a simple comparison.

G cluster_logic Logic of On-Target vs. Off-Target Effects wt_cells Wild-Type (WT) Cells (+ MELK) inhibitor Treat with HTH-01-091 wt_cells->inhibitor ko_cells MELK-KO Cells (- MELK) ko_cells->inhibitor wt_outcome Observed Phenotype On-Target Effect (MELK-dependent) Off-Target Effect inhibitor->wt_outcome ko_outcome Observed Phenotype NO On-Target Effect Off-Target Effect inhibitor->ko_outcome

The core experimental logic for dissecting inhibitor effects using KO cells.
Protocol 3: Proliferation and Viability Assays

Based on early literature, one might expect a MELK inhibitor to reduce cell proliferation. This experiment directly tests that hypothesis.

  • Cell Seeding: Seed equal numbers of WT and MELK-KO cells in multi-well plates.

  • Treatment: Treat cells with a dose-response curve of HTH-01-091 (e.g., 0-10 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate for a relevant period (e.g., 3-6 days).

  • Readout: Measure cell viability using an appropriate method, such as crystal violet staining or a resazurin-based metabolic assay.[14]

  • Interpretation:

    • On-Target Proliferation Defect: HTH-01-091 would reduce viability in WT cells but have no effect on MELK-KO cells.

    • Off-Target Toxicity: HTH-01-091 would reduce viability equally in both WT and MELK-KO cells.

    • Actual Published Result: Contrary to early reports, rigorous studies using this method found that neither genetic deletion of MELK nor treatment with HTH-01-091 significantly impacts the proliferation of basal-like breast cancer cells in standard culture.[3][6][9] This demonstrates the power of this approach to overturn previous assumptions based on less specific tools.

Protocol 4: Target Engagement and Pathway Modulation Assays

These assays confirm that the drug is binding to its target in cells and modulating downstream signaling as expected.

  • Cellular Thermal Shift Assay (CETSA):

    • Causality: This biophysical assay directly measures target engagement in intact cells. The binding of a ligand (inhibitor) typically stabilizes its target protein, increasing the temperature required to denature it.

    • Treat WT cells with HTH-01-091 or vehicle. Heat cells to a range of temperatures, lyse, and separate soluble from aggregated protein via centrifugation.

    • Analyze the soluble fraction by Western Blot for MELK.

    • Expected Result: In HTH-01-091-treated cells, the MELK protein should remain soluble at higher temperatures compared to vehicle-treated cells, confirming direct binding.

  • Phospho-Proteomic or Western Blot Analysis:

    • Causality: An active kinase phosphorylates its substrates. A specific inhibitor should block this phosphorylation.

    • If a reliable, direct substrate of MELK is known and a corresponding phospho-specific antibody is available, this is a powerful readout.

    • Treat WT and MELK-KO cells with HTH-01-091.

    • Analyze cell lysates by Western Blot for the phosphorylated substrate.

    • Expected Result: HTH-01-091 treatment should decrease the phospho-substrate signal in WT cells. The signal should be absent or unchanged in MELK-KO cells, regardless of treatment.

Table 2: Expected Outcomes of Comparative Cellular Assays

Assay Expected Result in WT Cells + HTH-01-091 Expected Result in MELK-KO Cells + HTH-01-091 Conclusion if Results Match
Proliferation Minor or no effect on growth.[3][6] Minor or no effect on growth. The anti-proliferative effects seen with other agents (e.g., OTSSP167) are off-target.[9][10]
Mitotic Entry Delay in G2/M phase progression.[14] No delay in G2/M phase progression. The role of MELK in mitotic timing is an on-target effect of HTH-01-091.

| Substrate Phosphorylation | Decreased phosphorylation of a known MELK substrate. | No change (substrate should already be unphosphorylated). | The inhibitor is engaging and inhibiting MELK's catalytic activity in cells. |

Conclusion: An Integrated Approach for Unambiguous Validation

The validation of a kinase inhibitor's specificity is not a single experiment but a comprehensive strategy. While biochemical profiling of HTH-01-091 demonstrates a favorable selectivity profile compared to previous MELK inhibitors, it is the combination with genetic ablation that provides the highest level of scientific rigor.

By employing the workflows described in this guide, researchers can confidently:

  • Confirm the on-target engagement of HTH-01-091 within a cellular context.

  • Differentiate between cellular phenotypes that are dependent on MELK inhibition and those that arise from off-target effects.

  • Re-evaluate the true biological function of MELK, which, through the use of specific tools like HTH-01-091 and CRISPR-KO, has been shown to be non-essential for the proliferation of many cancer cell lines.[3][9]

References

  • Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Biochemical characterization of HTH-01-091 and other MELK inhibitors.... Source: ResearchGate URL: [Link]

  • Title: Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Kinase Specificity of Protein Kinase Inhibitor Peptide Source: Frontiers in Molecular Neuroscience URL: [Link]

  • Title: MELK is not necessary for the proliferation of basal-like breast cancer cells Source: eLife URL: [Link]

  • Title: Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: Cellular Context Influences Kinase Inhibitor Selectivity Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: MELK is not necessary for the proliferation of basal-like breast cancer cells | eLife Source: eLife URL: [Link]

  • Title: MELK expression correlates with tumor mitotic activity but is not required for cancer growth Source: eLife URL: [Link]

  • Title: MELK expression correlates with tumor mitotic activity but is not required for cancer growth Source: eLife URL: [Link]

  • Title: Two-guide knockout validation. (A) Schematic illustrating the domain... Source: ResearchGate URL: [Link]

  • Title: Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

Benchmarking MELK Chemical Probes: HTH-01-091, NVS-MELK8a, and MELK-T1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Navigating the MELK Controversy

Status: NVS-MELK8a and HTH-01-091 are the current gold-standard chemical probes for Maternal Embryonic Leucine Zipper Kinase (MELK).

This guide compares the biochemical and cellular profiles of HTH-01-091 , MELK-T1 , and NVS-MELK8a , providing the experimental frameworks necessary to validate these tools in your specific disease model.

Part 1: Technical Comparison & Performance Metrics

Biochemical Potency and Selectivity Profile

The following data aggregates seminal characterization studies, specifically referencing the International Center for Kinase Profiling (ICKP) and KINOMEscan datasets.[1]

FeatureHTH-01-091 NVS-MELK8a MELK-T1
Primary Reference Huang et al. (2017)Touré et al. (2016)Bisteau et al. (2015)
Biochemical IC50 10.5 nM2.0 nM37 nM
Binding Mode Type I (ATP-competitive)Type I (ATP-competitive)ATP-competitive / Degrader*
Selectivity Score (S35) 0.16 (at 1 µM)High (7 kinases >85% inh)Moderate
Key Off-Targets PIM1, PIM2, PIM3, RIPK2FLT3, HASPIN, PDGFR

Broad kinase spectrum at >1µM
Cellular Toxicity None (in MELK-KO cells)None (in MELK-KO cells)High (Off-target cytotoxicity)
Mechanism Note Pure kinase inhibitionPure kinase inhibitionInduces MELK degradation

*Note on MELK-T1: Unique among these probes, MELK-T1 has been reported to induce proteasome-dependent degradation of the MELK protein, acting as a "chemical knockdown" rather than just an inhibitor. However, its off-target toxicity profile is less favorable than HTH-01-091 or NVS-MELK8a.

The "Selectivity Trap" Visualization

The diagram below illustrates the critical distinction between "Dirty" inhibitors (like OTSSP167) and the "Clean" probes (HTH-01-091/NVS-MELK8a).

MELK_Selectivity Compound_Dirty OTSSP167 (Early Inhibitor) Target_MELK MELK Kinase (Target) Compound_Dirty->Target_MELK Inhibits (<1nM) OffTarget_Mitotic Off-Targets: CDK1, Aurora B, PLK1 Compound_Dirty->OffTarget_Mitotic Potent Inhibition Compound_Clean HTH-01-091 / NVS-MELK8a (Modern Probes) Compound_Clean->Target_MELK Inhibits (2-10nM) Compound_Clean->OffTarget_Mitotic No Inhibition Phenotype_Null Phenotype: No Effect on Growth (True Biology) Target_MELK->Phenotype_Null Loss of Kinase Activity Phenotype_Death Phenotype: Strong Cell Death (False Positive) OffTarget_Mitotic->Phenotype_Death Mitotic Catastrophe

Figure 1: Mechanism of Action Comparison. Dirty inhibitors cause toxicity via off-targets (CDK1/Aurora), while selective probes reveal the non-essential nature of MELK in proliferation.

Part 2: Experimental Protocols for Validation

To rigorously validate these compounds in your lab, you must establish a Self-Validating System . Do not rely on simple proliferation assays (MTT/CellTiter-Glo) alone, as they cannot distinguish on-target from off-target toxicity.

Protocol A: Differential Sensitivity Assay (The "Gold Standard")

Objective: Determine if the drug's effect is MELK-dependent. Principle: If a drug kills Wild-Type (WT) cells but spares MELK-Knockout (KO) cells, the effect is on-target. If it kills both equally, the drug is toxic via off-targets.

  • Cell Line Generation:

    • Use CRISPR-Cas9 to generate MELK-KO clones in your target cell line (e.g., MDA-MB-468).

    • Validation: Confirm loss of protein via Western Blot using a validated antibody (e.g., Cell Signaling #2274).

  • Seeding:

    • Seed WT and MELK-KO cells in 96-well plates (2,000 cells/well).

    • Allow 24h attachment.

  • Treatment:

    • Prepare a 10-point dilution series of HTH-01-091 and NVS-MELK8a (Range: 10 µM down to 0.1 nM).

    • Include OTSSP167 as a "Positive Control for Toxicity" (Expect killing in both lines).

    • Include DMSO as a vehicle control.

  • Readout:

    • Incubate for 72-96 hours.

    • Assess viability using Resazurin or CellTiter-Glo.

  • Data Analysis:

    • Calculate IC50 for WT vs. KO.

    • Success Criteria: HTH-01-091 and NVS-MELK8a should show IC50 > 1 µM in both lines (indicating MELK is not essential).

Protocol B: Cellular Target Engagement (CETSA)

Objective: Prove the drug actually enters the cell and binds MELK. Why: Since HTH-01-091 often yields no phenotype, you must prove it bound the target to rule out "drug didn't work" as a variable.

  • Preparation: Treat 10^7 cells with 1 µM HTH-01-091 or DMSO for 1 hour.

  • Thermal Challenge:

    • Harvest cells, resuspend in PBS with protease inhibitors.

    • Aliquot into PCR tubes.

    • Heat shock aliquots at a gradient: 40°C, 43°C, 46°C, ... 67°C for 3 minutes.

    • Cool to RT immediately.

  • Lysis & Separation:

    • Lyse cells (freeze-thaw x3).

    • Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.

  • Western Blot:

    • Run the supernatant (soluble fraction) on SDS-PAGE.

    • Blot for MELK.[2][3][4][5][6][7]

  • Result: The drug-treated samples should show MELK protein remaining soluble at higher temperatures compared to DMSO (Thermal Shift), confirming physical binding.

Part 3: Strategic Selection Guide

When to use HTH-01-091
  • Best for: Structural biology and routine biochemical assays.

  • Advantage: Extremely well-characterized crystallographic data (PDB: 5TWL).

  • Limitation: Moderate solubility at high concentrations (>10 mM).

When to use NVS-MELK8a[8]
  • Best for: In vivo studies and cellular phenotyping.

  • Advantage: Superior pharmacokinetic properties and the highest selectivity profile among available probes.

  • Limitation: Availability can sometimes be restricted compared to HTH.

When to use MELK-T1
  • Best for: Studying MELK protein stability or ubiquitination pathways.

  • Advantage: Induces degradation, offering a different mode of perturbation.

  • Limitation: Lower selectivity window; risk of off-target DNA damage response induction.[8]

Decision Logic Diagram

Selection_Logic Start Start: Define Goal Q1 Is MELK essential in your model? Start->Q1 Branch_Yes Yes (Hypothesis) Q1->Branch_Yes Literature says yes Branch_No Unknown/Verify Q1->Branch_No Need to prove it Exp_CRISPR Perform CRISPR KO (Gold Standard) Branch_Yes->Exp_CRISPR Validate first Exp_Probe Select Chemical Probe Branch_No->Exp_Probe Exp_CRISPR->Exp_Probe If KO has phenotype, reproduce with drug Choice_NVS Use NVS-MELK8a (Highest Selectivity) Exp_Probe->Choice_NVS In Vivo / Cellular Choice_HTH Use HTH-01-091 (Alternative Probe) Exp_Probe->Choice_HTH Biochemical / Structural

Figure 2: Decision Tree for MELK validation. Note the emphasis on CRISPR cross-validation.

References

  • Huang, H. T., et al. (2017). MELK is not necessary for the proliferation of basal-like breast cancer cells. eLife, 6, e26693.

    • [Link]

    • Source of HTH-01-091 data and the seminal paper debunking MELK essentiality.
  • Touré, B. B., et al. (2016). Toward the Validation of Maternal Embryonic Leucine Zipper Kinase: Discovery, Optimization of Highly Potent and Selective Inhibitors, and Preliminary Biology Insight.[9] Journal of Medicinal Chemistry, 59(10), 4711–4723.

    • [Link][9]

    • Source of NVS-MELK8a synthesis and selectivity profiling.
  • Lin, A., et al. (2017). CRISPR/Cas9 mutagenesis invalidates a putative cancer dependency target in multiple cancer models. eLife, 6, e24179.

    • [Link]

    • Critical reference for the "off-target toxicity" mechanism of early MELK inhibitors.
  • Bisteau, X., et al. (2015). MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells. Biochemical Journal, 471(3), 315-329.

    • [Link]

    • Source of MELK-T1 characteriz

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HTH-01-091
Reactant of Route 2
Reactant of Route 2
HTH-01-091

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.